SR-8993
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H37FN4 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
1-[1-(cyclooctylmethyl)piperidin-4-yl]-5-fluoro-2-[(3R)-pyrrolidin-3-yl]benzimidazole |
InChI |
InChI=1S/C25H37FN4/c26-21-8-9-24-23(16-21)28-25(20-10-13-27-17-20)30(24)22-11-14-29(15-12-22)18-19-6-4-2-1-3-5-7-19/h8-9,16,19-20,22,27H,1-7,10-15,17-18H2/t20-/m1/s1 |
InChI Key |
UTSJKSDPSCCJFP-HXUWFJFHSA-N |
Isomeric SMILES |
C1CCCC(CCC1)CN2CCC(CC2)N3C4=C(C=C(C=C4)F)N=C3[C@@H]5CCNC5 |
Canonical SMILES |
C1CCCC(CCC1)CN2CCC(CC2)N3C4=C(C=C(C=C4)F)N=C3C5CCNC5 |
Origin of Product |
United States |
Foundational & Exploratory
The Pharmacology of SR-8993: A Novel Nociceptin/Orphanin FQ Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SR-8993 is a potent, selective, and brain-penetrant small molecule agonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] Preclinical studies have demonstrated its potential therapeutic utility in a range of neuropsychiatric disorders, including anxiety, post-traumatic stress disorder (PTSD), and alcohol use disorder.[1][3] This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and a summary of key preclinical findings. Detailed experimental methodologies and signaling pathways are also presented to provide a thorough understanding of this novel compound.
Introduction
The NOP receptor and its endogenous ligand, N/OFQ, constitute a unique signaling system within the broader opioid receptor family. While structurally related to classical opioid receptors (mu, delta, and kappa), the NOP receptor does not bind traditional opioid ligands and its activation can produce distinct, and sometimes opposing, physiological effects.[4] The NOP system is implicated in a variety of physiological processes, including pain perception, reward, stress, and emotional behavior.[4][5] this compound has emerged as a valuable research tool and potential therapeutic agent for its high affinity and selectivity for the NOP receptor.[3]
Mechanism of Action
This compound acts as a potent agonist at the NOP receptor, a G protein-coupled receptor (GPCR).[1] Upon binding, this compound activates the receptor, leading to the initiation of a downstream signaling cascade. The NOP receptor primarily couples to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Activation of the NOP receptor by agonists like this compound also leads to the modulation of ion channels, specifically the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5] This combination of signaling events generally results in a reduction of neuronal excitability and neurotransmitter release.
Signaling Pathway
The binding of this compound to the NOP receptor triggers a cascade of intracellular events, as depicted in the diagram below.
References
- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarblogs.emory.edu [scholarblogs.emory.edu]
- 5. mdpi.com [mdpi.com]
SR-8993: An In-Depth Profile of a Selective NOP Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-8993 is a novel, potent, and selective non-peptide agonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor with a distinct pharmacological profile from classical opioid receptors (mu, delta, and kappa). The NOP receptor system is implicated in a wide range of physiological and pathological processes, including pain modulation, anxiety, depression, and substance use disorders. Unlike classical opioids, NOP receptor agonists have shown promise in providing analgesia with a reduced risk of respiratory depression, tolerance, and dependence, making them an attractive target for novel therapeutic development. This technical guide provides a comprehensive overview of the selectivity profile of this compound, including its functional activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Data Presentation: Quantitative Selectivity Profile of this compound
The selectivity of this compound for the NOP receptor over other opioid receptors is a key characteristic of its pharmacological profile. The following table summarizes the available quantitative data on the functional potency of this compound at the NOP receptor and its significantly lower potency at the mu-opioid peptide (MOP) and kappa-opioid peptide (KOP) receptors. Data from radioligand binding assays determining the inhibition constant (Ki) for this compound at these receptors were not available in the reviewed literature.
| Receptor | Parameter | Value (nM) |
| NOP | EC50 | 8.8 |
| MOP | EC50 | 4800 ± 3300 |
| KOP | EC50 | > 10,000 (estimated) |
| DOP | Activity | No activity |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect in a functional assay.
Experimental Protocols
The characterization of this compound's selectivity profile relies on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments typically cited in the evaluation of NOP receptor agonists.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the receptor of interest (NOP, MOP, KOP, or DOP).
-
Radioligand specific for each receptor (e.g., [³H]-Nociceptin for NOP, [³H]-DAMGO for MOP, [³H]-DPDPE for DOP, [³H]-U69593 for KOP).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the target receptor.
-
Incubation: In a multi-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay (General Protocol)
This functional assay measures the activation of G proteins coupled to the receptor of interest upon agonist binding.
Materials:
-
Cell membranes expressing the receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (unlabeled GTPγS).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the target receptor are prepared.
-
Pre-incubation: Membranes are pre-incubated with GDP to ensure that G proteins are in an inactive state.
-
Incubation: The membranes are then incubated with varying concentrations of the test compound (this compound) in the presence of [³⁵S]GTPγS.
-
G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed to remove unbound [³⁵S]GTPγS.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the EC50 and Emax values of the test compound.
Mandatory Visualizations
NOP Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the NOP receptor by an agonist such as this compound.
Caption: NOP receptor signaling cascade initiated by this compound.
Experimental Workflow for [³⁵S]GTPγS Binding Assay
The following diagram outlines the key steps in the [³⁵S]GTPγS functional assay used to determine the potency of this compound.
Caption: Workflow of the [³⁵S]GTPγS functional assay.
SR-8993: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-8993 is a potent and selective agonist of the Nociceptin/Orphanin FQ (NOP) receptor, a promising target for the development of novel therapeutics for a variety of central nervous system disorders. This document provides a comprehensive overview of the chemical structure of this compound and a detailed exploration of its plausible synthetic routes. While specific proprietary synthesis protocols are not publicly available, this guide outlines a logical, multi-step synthetic strategy based on established organometallic and heterocyclic chemistry principles. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel NOP receptor modulators.
Chemical Structure and Properties
This compound is a small molecule with a complex heterocyclic core. Its systematic IUPAC name is 1-[1-(Cyclooctylmethyl)-4-piperidinyl]-5-fluoro-2-((3R)-3-pyrrolidinyl)-1H-benzimidazole .
The key structural features of this compound include:
-
A benzimidazole core, a common scaffold in medicinal chemistry.
-
A fluoro substituent on the benzimidazole ring, which can modulate the compound's physicochemical and pharmacokinetic properties.
-
A chiral pyrrolidine ring attached to the 2-position of the benzimidazole, indicating stereospecificity in its interaction with the NOP receptor.
-
A piperidine ring linked to the benzimidazole nitrogen.
-
A cyclooctylmethyl group attached to the piperidine nitrogen, a bulky lipophilic group that likely contributes to its binding affinity and selectivity.
| Identifier | Value |
| IUPAC Name | 1-[1-(Cyclooctylmethyl)-4-piperidinyl]-5-fluoro-2-((3R)-3-pyrrolidinyl)-1H-benzimidazole |
| CAS Number | 1594121-16-0 |
| Molecular Formula | C25H37FN4 |
| Molecular Weight | 412.59 g/mol |
Biological Activity
This compound is a high-affinity agonist for the NOP receptor. The following table summarizes its in vitro pharmacological data.
| Parameter | Value | Assay |
| EC50 for NOP Receptor | 8.8 nM | G-protein activation |
| Selectivity | >100-fold vs. μ, δ, κ opioid receptors | Receptor binding assays |
Proposed Retrosynthetic Analysis and Synthesis Pathway
While the precise, industrial-scale synthesis of this compound is not publicly disclosed, a plausible retrosynthetic analysis can be proposed based on its structure and common organic synthesis reactions. This analysis breaks down the complex molecule into simpler, commercially available or readily synthesizable starting materials.
A logical disconnection approach suggests the following key bond formations:
-
Disconnection 1 (C-N bond): The bond between the piperidine nitrogen and the benzimidazole nitrogen.
-
Disconnection 2 (C-N bond): The bond between the benzimidazole C2 carbon and the pyrrolidine nitrogen.
-
Disconnection 3 (C-N bond): The bond between the piperidine nitrogen and the cyclooctylmethyl group.
Based on this analysis, a potential forward synthesis is outlined below.
Caption: Proposed multi-step synthesis workflow for this compound.
Experimental Protocols (Representative)
The following are representative experimental protocols for the key transformations in the proposed synthesis of this compound. These are generalized procedures and would require optimization for the specific substrates involved.
Formation of the Benzimidazole Core (Condensation)
The formation of the 2-substituted benzimidazole core can be achieved through the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.
General Protocol:
-
To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol, polyphosphoric acid), add (R)-Boc-proline (1.1 eq).
-
The reaction mixture is heated to reflux for several hours, and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-((R)-1-Boc-pyrrolidin-3-yl)-5-fluoro-1H-benzimidazole.
N-Arylation of Piperidine (Buchwald-Hartwig Coupling)
The coupling of the benzimidazole nitrogen with the piperidine ring can be accomplished using a palladium-catalyzed cross-coupling reaction.
General Protocol:
-
To a reaction vessel, add 2-((R)-1-Boc-pyrrolidin-3-yl)-5-fluoro-1H-benzimidazole (1.0 eq), 4-aminopiperidine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A dry, degassed solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated to 80-110 °C.
-
The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to yield 1-(piperidin-4-yl)-5-fluoro-2-((R)-1-Boc-pyrrolidin-3-yl)-1H-benzimidazole.
Reductive Amination
The final step involves the alkylation of the piperidine nitrogen with the cyclooctylmethyl group via reductive amination.
General Protocol:
-
To a solution of 1-(piperidin-4-yl)-5-fluoro-2-((R)-1-Boc-pyrrolidin-3-yl)-1H-benzimidazole (1.0 eq) and cyclooctanecarbaldehyde (1.2 eq) in a suitable solvent (e.g., dichloromethane or dichloroethane), add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq).
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to give this compound.
Signaling Pathway of NOP Receptor Agonists
This compound, as a NOP receptor agonist, modulates intracellular signaling cascades upon binding to its G-protein coupled receptor (GPCR). The activation of the NOP receptor primarily leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity.
Caption: Simplified signaling pathway of NOP receptor activation by this compound.
Conclusion
This compound is a structurally complex and pharmacologically significant NOP receptor agonist. This guide has provided a detailed overview of its chemical structure and a plausible, multi-step synthetic pathway. The representative experimental protocols for key transformations offer a foundation for the laboratory synthesis of this compound and its analogs. The elucidation of its signaling pathway provides context for its mechanism of action. This information is intended to empower researchers and drug development professionals in their efforts to design and synthesize the next generation of NOP receptor-targeted therapeutics. Further research into the specific synthetic details and structure-activity relationships of this compound and related compounds will be crucial for advancing this promising area of medicinal chemistry.
SR-8993: A Technical Guide to a Novel NOP Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR-8993 is a novel, potent, and selective small-molecule agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor implicated in a wide range of physiological and pathological processes. Developed through a collaboration between scientists at the University of Miami and Scripps Research Institute, this compound has emerged as a promising therapeutic candidate for the treatment of alcohol use disorder (AUD) and post-traumatic stress disorder (PTSD).[1][2] This technical guide provides a comprehensive overview of the discovery, development, and preclinical pharmacology of this compound, with a focus on its mechanism of action, in vivo efficacy, and detailed experimental protocols.
Discovery and Development History
The development of this compound stemmed from research into the role of the NOP receptor in addiction and anxiety-related behaviors. The NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is a member of the opioid receptor family but does not bind traditional opioids.[3] Its endogenous ligand, N/OFQ, was found to modulate stress and reward pathways, suggesting that targeting the NOP receptor could be a viable therapeutic strategy for conditions like AUD and PTSD.
Scientists at the University of Miami and Scripps Research Institute hypothesized that the anxiety and relapse components of addiction might share neurochemical pathways with the anxiety experienced in PTSD.[2] This led to the development of this compound as a potent and brain-penetrant NOP receptor agonist, designed to be highly selective and avoid the narcotic and addictive effects associated with classical opioid receptor agonists.[1][2]
Preclinical evaluation of this compound was spearheaded by the laboratories of Dr. Annika Thorsell at Linköping University, focusing on its effects in models of alcohol use disorder, and Dr. Kerry Ressler at Emory University, investigating its potential in models of PTSD.[1] These studies have provided significant evidence for the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its pharmacological effects by acting as a potent agonist at the NOP receptor. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[3][4] Activation of the NOP receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This signaling pathway is associated with the modulation of various downstream cellular processes, including ion channel activity and neurotransmitter release, ultimately influencing neuronal excitability and behavior.
Preclinical Pharmacology
In Vitro Pharmacology
This compound demonstrates high potency and selectivity for the NOP receptor over other opioid receptors.
| Parameter | Receptor | Value | Reference |
| EC50 | NOP Receptor | 8.8 ± 1.38 nM | [5] |
| EC50 | µ Opioid Receptor | 4800 ± 3300 nM | [5] |
| EC50 | κ Opioid Receptor | > 10,000 nM (estimated) | [5] |
| Activity | δ Opioid Receptor | No activity | [5] |
Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound is brain-penetrant and has a moderate half-life.
| Parameter | Species | Value | Reference |
| In vivo half-life | Mouse | 4.8 ± 0.6 hours | [5] |
| Brain/Plasma Ratio (2h post-IV) | Mouse | 0.55 | [5] |
| Brain Concentration (10 mg/kg IP, 120 min) | Mouse | 660 ± 51 nM | [5] |
In Vivo Efficacy
In preclinical models of alcohol use disorder, this compound has been shown to reduce alcohol consumption and relapse-like behaviors.[1]
| Model | Species | Effect of this compound (1.0 mg/kg) | Reference |
| Home-cage limited access drinking | Wistar Rat | Reduced alcohol intake | [1] |
| Operant responding for alcohol | Wistar Rat | Reduced responding | [1] |
| Escalation of alcohol intake | Wistar Rat | Reduced escalation | [1] |
| Stress-induced relapse | Wistar Rat | Attenuated relapse | [1] |
| Cue-induced relapse | Wistar Rat | Attenuated relapse | [1] |
| Acute alcohol withdrawal-induced anxiety | Wistar Rat | Potently reversed anxiety | [1] |
In a mouse model of PTSD, this compound was found to impair the consolidation of fear memory, suggesting its potential to prevent the development of PTSD-like symptoms.[2]
| Model | Species | Effect of this compound (3 mg/kg) | Reference |
| Cued-fear memory consolidation | Mouse | Impaired consolidation | [5] |
| Locomotor activity | Mouse | No effect | [5] |
| Anxiety-like behavior (Open field) | Mouse | No effect | [6] |
| Footshock reactivity | Mouse | No effect | [5] |
Experimental Protocols
Elevated Plus Maze (Anxiety-Like Behavior)
This test is used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Animals are habituated to the testing room for at least one hour before the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Interpretation: Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.
Operant Alcohol Self-Administration
This model assesses the reinforcing properties of alcohol and the motivation of animals to consume it.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.
-
Procedure:
-
Training: Rats are trained to press a lever to receive a small amount of alcohol solution (e.g., 10-20% ethanol). This often involves a "sucrose fading" procedure where the concentration of sucrose in the solution is gradually decreased while the ethanol concentration is increased.
-
Testing: Once stable responding is established, the effect of a compound like this compound on lever pressing for alcohol is assessed. This can be done under various reinforcement schedules (e.g., fixed ratio, progressive ratio).
-
-
Parameters Measured:
-
Number of active lever presses (for alcohol).
-
Number of inactive lever presses (control).
-
Amount of alcohol consumed.
-
-
Interpretation: A decrease in active lever presses and alcohol consumption indicates a reduction in the reinforcing effects of alcohol.
Contextual Fear Conditioning (PTSD Model)
This paradigm is used to study fear learning and memory, which are central to PTSD.
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric footshock, and a distinct context (e.g., specific odor, lighting).
-
Procedure:
-
Habituation: The mouse is allowed to explore the conditioning chamber for a short period.
-
Conditioning: The mouse receives one or more pairings of a neutral conditioned stimulus (CS), such as a tone or light, with an aversive unconditioned stimulus (US), typically a mild footshock. In contextual fear conditioning, the chamber itself serves as the conditioned stimulus.
-
Memory Test: At a later time (e.g., 24 or 48 hours), the mouse is returned to the conditioning context (without the US), and its freezing behavior (a natural fear response) is measured.
-
-
Parameters Measured:
-
Percentage of time spent freezing.
-
-
Interpretation: A reduction in freezing behavior during the memory test indicates an impairment in the consolidation or retrieval of the fear memory.
References
- 1. The nociceptin/orphanin FQ receptor agonist this compound as a candidate therapeutic for alcohol use disorders: validation in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fear learning studies point to a potential new treatment for PTSD [news.emory.edu]
- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarblogs.emory.edu [scholarblogs.emory.edu]
- 6. Opioid receptors reveal a discrete cellular mechanism of endosomal G protein activation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of SR-8993 on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of SR-8993, a potent and selective Nociceptin/Orphanin FQ (NOP) receptor agonist, on the central nervous system (CNS). The information presented herein is collated from preclinical studies and is intended to inform further research and development of this compound for potential therapeutic applications.
Core Findings at a Glance
This compound has demonstrated significant activity within the CNS in animal models, primarily modulating behaviors related to anxiety, alcohol use disorder, and fear memory. Its mechanism of action is centered on the activation of the NOP receptor, a G-protein coupled receptor that plays a crucial role in various neurological processes.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound.
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound
| Parameter | Value | Species | Route of Administration | Source |
| Effective Dose (Anxiolytic & Anti-Alcohol Seeking) | 1.0 mg/kg | Male Wistar Rats | Intraperitoneal | [1] |
| Brain Concentration (at 10 mg/kg dose) | 660 ± 51 nM (at 120 min post-injection) | Mice | Intraperitoneal | [2] |
| NOP-R EC50 | ~8.8 nM | In vitro | N/A | [2] |
| μ Opioid Receptor EC50 | ~4620 nM | In vitro | N/A | [2] |
| Selectivity (NOP-R vs. μ Opioid Receptor) | >100-fold | In vitro | N/A | [2] |
Table 2: Behavioral Effects of this compound in Animal Models
| Behavioral Model | Species | This compound Dose | Key Effect | Source |
| Elevated Plus-Maze (Anxiety) | Male Wistar Rats | 1.0 mg/kg | Mildly anxiolytic in naïve animals; potently reversed acute alcohol withdrawal-induced anxiety. | [1] |
| Home-Cage Limited Access Drinking (Alcohol Intake) | Male Wistar Rats | 1.0 mg/kg | Reduced alcohol consumption. | [1] |
| Operant Responding for Alcohol (Alcohol Seeking) | Male Wistar Rats | 1.0 mg/kg | Reduced operant responding for alcohol. | [1] |
| Stress- and Cue-Induced Reinstatement (Relapse) | Male Wistar Rats | 1.0 mg/kg | Attenuated relapse to alcohol seeking. | [1] |
| Cued-Fear Memory Consolidation | Mice | 10 mg/kg | Impaired cued-fear memory consolidation when administered pre- or post-fear conditioning. | [2] |
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
This compound acts as an agonist at the NOP receptor, which is coupled to inhibitory G proteins (Gi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates downstream signaling cascades, ultimately impacting neurotransmitter release and neuronal excitability.[3][4]
Experimental Workflow for Fear Conditioning Studies
The investigation of this compound's effect on fear memory consolidation typically follows a structured experimental workflow involving acclimatization, drug administration, fear conditioning, and memory testing.
Detailed Experimental Protocols
Elevated Plus-Maze for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze raised from the floor, with two open and two closed arms.
-
Procedure:
-
Animals (e.g., male Wistar rats) are administered this compound (1.0 mg/kg, i.p.) or vehicle.
-
Following a specified pre-treatment time, each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a set period (e.g., 5 minutes).
-
Behavior is recorded and analyzed for time spent in and entries into the open and closed arms. Anxiolytic effects are indicated by an increase in the proportion of time spent and entries into the open arms.[1]
-
Operant Conditioning for Alcohol Self-Administration
-
Apparatus: Operant conditioning chambers equipped with levers and a liquid delivery system.
-
Procedure:
-
Animals are trained to press a lever to receive an alcohol reward.
-
Once stable responding is achieved, animals are pre-treated with this compound (1.0 mg/kg, i.p.) or vehicle before the operant session.
-
The number of lever presses and alcohol rewards earned are recorded during the session. A reduction in these measures indicates a decrease in alcohol-seeking behavior.[1]
-
Cued-Fear Conditioning
-
Apparatus: A conditioning chamber and a distinct testing chamber.
-
Procedure:
-
Habituation: Mice are habituated to the conditioning chamber.
-
Drug Administration: this compound (10 mg/kg, i.p.) or vehicle is administered either 30 minutes before or immediately after the conditioning phase.[2]
-
Conditioning: In the conditioning chamber, an auditory cue (conditioned stimulus, CS) is paired with a mild footshock (unconditioned stimulus, US).
-
Memory Test: Approximately 24 hours later, mice are placed in the testing chamber, and the auditory cue is presented without the footshock. Freezing behavior is measured as an indicator of fear memory. Impaired memory consolidation is observed as reduced freezing in the this compound treated group compared to the vehicle group.[2]
-
Concluding Remarks
The preclinical data strongly suggest that this compound is a brain-penetrant NOP receptor agonist with significant potential for the treatment of CNS disorders, particularly those related to stress, anxiety, and addiction. Its ability to modulate alcohol-related behaviors and fear memory consolidation in animal models provides a solid foundation for further investigation. The detailed methodologies and summarized data in this guide are intended to facilitate the design of future studies to fully elucidate the therapeutic potential of this compound.
References
- 1. The nociceptin/orphanin FQ receptor agonist this compound as a candidate therapeutic for alcohol use disorders: validation in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarblogs.emory.edu [scholarblogs.emory.edu]
- 3. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
SR-8993's Role in Modulating Fear Memory: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fear-related disorders, such as post-traumatic stress disorder (PTSD), are characterized by the persistence of intrusive and debilitating fear memories. Recent research has identified the nociceptin/orphanin FQ (N/OFQ) system and its receptor, the Nociceptin Opioid Peptide (NOP) receptor (also known as OPRL1), as a key modulator of fear and anxiety. SR-8993, a potent and highly selective NOP receptor agonist, has emerged as a promising pharmacological tool and potential therapeutic lead for its ability to interfere with the consolidation of fear memories. This document provides an in-depth technical overview of the preclinical data supporting the role of this compound in fear memory modulation, detailed experimental protocols, and a summary of its pharmacological properties.
Introduction
The consolidation of fear memory is a critical process in the development of anxiety disorders. The amygdala plays a central role in the formation and storage of these memories.[1] The opioid system has been implicated in the modulation of fear and anxiety, with recent studies suggesting that opioid analgesia administered after a traumatic event may decrease the risk of developing PTSD.[2][3] The NOP receptor, a member of the opioid receptor family, and its endogenous ligand, N/OFQ, are expressed in brain regions critical for fear processing, including the amygdala.[4][5] Dysregulation of the gene encoding the NOP receptor, Oprl1, has been observed in mouse models of dysregulated fear.[2][3]
This compound is a novel, brain-penetrant small molecule that acts as a highly selective agonist for the NOP receptor.[6][7] It was developed to activate the NOP receptor over other opioid receptors, thereby avoiding narcotic and addictive side effects.[8] Preclinical studies have demonstrated that this compound impairs the consolidation of cued fear memory, suggesting its potential as a preventative treatment for PTSD when administered shortly after a traumatic event.[6][8]
Core Mechanism of Action
This compound exerts its effects by activating the NOP receptor, a G protein-coupled receptor (GPCR). The prevailing model suggests that the Oprl1/NOP receptor system acts as a "brake" on fear learning.[8] In a state of dysregulated fear, such as that modeled in PTSD, this braking system may be impaired.[8] By activating the NOP receptor, this compound is thought to promote a natural process that prevents fear learning from becoming overly generalized and consolidated.[8]
Signaling Pathway
Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. As a Gi/Go-coupled receptor, its activation typically leads to:
-
Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9]
-
Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and reduced excitability.[10]
-
Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[10][11]
-
Activation of the mitogen-activated protein kinase (MAPK) signaling cascade.[4][9]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Receptor Selectivity (EC50) | ||
| NOP Receptor | 8.8 ± 1.38 nM | [7] |
| μ Opioid Receptor | 4800 ± 3300 nM | [7] |
| κ Opioid Receptor | >10,000 nM (estimated) | [7] |
| δ Opioid Receptor | No activity | [7] |
| Pharmacokinetics (in mice) | ||
| In vivo half-life | 4.8 ± 0.6 hours | [7] |
| Brain/plasma ratio (2h post-IV) | 0.55 | [7] |
| Brain concentration (10 mg/kg IP, 120 min) | 660 ± 51 nM | [7] |
Table 2: Behavioral Effects of this compound in Fear Conditioning
| Experiment | Treatment Group | Outcome Measure | Result | p-value | Reference |
| Cued Fear Memory Consolidation | This compound (3 mg/kg IP) 30 min before conditioning | % Freezing during fear expression (48h) | Impaired fear memory consolidation | p < 0.01 | [12] |
| Cued Fear Memory Consolidation | This compound (3 mg/kg IP) immediately after conditioning | % Freezing during fear expression (48h) | Impaired fear memory consolidation | p < 0.05 | [6][12] |
| Cued Fear Memory Consolidation (PTSD-like model) | This compound after immobilization stress and conditioning | % Freezing during fear expression | Impaired fear memory consolidation | p < 0.05 | [6] |
| Locomotor Activity | This compound (3 mg/kg IP) | Distance traveled in open field | No significant difference | N/A | [12] |
| Anxiety-like Behavior | This compound (3 mg/kg IP) | Time in center of open field | No significant difference | N/A | [12] |
| Pain Sensitivity | This compound (3 mg/kg IP) | Reactivity to footshock | No significant difference | N/A | [12] |
| Fear Acquisition | This compound (3 mg/kg IP) | % Freezing during conditioning | No significant difference | N/A | [12] |
Experimental Protocols
The primary paradigm used to evaluate the effect of this compound on fear memory is auditory fear conditioning in mice.
Auditory Fear Conditioning
Objective: To assess the ability of a mouse to learn and remember an association between a neutral auditory cue (conditioned stimulus, CS) and an aversive footshock (unconditioned stimulus, US).
Apparatus:
-
A set of fear conditioning chambers housed within sound-attenuating cabinets.[13]
-
Each chamber is equipped with a stainless-steel grid floor connected to a shock generator, a speaker to deliver the auditory cue, and a video camera to record behavior.[13][14]
Procedure:
-
Habituation (Day 0): (Optional, but recommended) Place the mouse in the conditioning chamber for a set period (e.g., 10 minutes) to acclimate to the environment.[15]
-
Conditioning (Day 1):
-
Place the mouse in the conditioning chamber.
-
Allow a baseline period of exploration (e.g., 2-3 minutes).[2][13]
-
Present the auditory CS (e.g., a tone of ~10 kHz, 80 dB) for a specific duration (e.g., 20-30 seconds).[2][14]
-
The CS co-terminates with the delivery of a mild footshock US (e.g., 0.4-0.7 mA for 1-2 seconds).[2][16]
-
Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval (ITI) of 90-120 seconds.[14][16]
-
After the final pairing, leave the mouse in the chamber for an additional period (e.g., 2 minutes) before returning it to its home cage.[2]
-
-
Fear Expression (Cued Test) (Day 2 or 3):
-
Place the mouse in a novel context (different shape, flooring, and odor from the conditioning chamber) to minimize contextual fear.
-
After a baseline period, present the auditory CS (without the US) for several trials.
-
Record the mouse's behavior. The primary measure of fear is "freezing," defined as the complete absence of movement except for respiration.[2] Freezing duration is typically quantified as a percentage of the total CS presentation time.
-
This compound Administration Workflow
The administration of this compound is timed to target the consolidation phase of fear memory.
Logical Framework for Therapeutic Intervention
The rationale for using this compound as a preventative measure for PTSD is based on a clear logical progression from trauma to the potential for therapeutic intervention.
Conclusion and Future Directions
This compound represents a targeted pharmacological approach to the modulation of fear memory. Its high selectivity for the NOP receptor and its demonstrated efficacy in impairing fear memory consolidation in preclinical models make it a valuable tool for dissecting the neurobiology of fear and a promising candidate for the prevention of PTSD.[3][6][7] The lack of effect on locomotor activity, anxiety, and pain sensitivity at effective doses suggests a favorable side-effect profile.[12]
Future research should focus on:
-
Elucidating the precise downstream molecular targets of the NOP receptor signaling pathway in the amygdala that are responsible for impairing fear memory consolidation.
-
Investigating the efficacy of this compound in other models of fear-related disorders.
-
Conducting clinical trials to assess the safety and efficacy of NOP receptor agonists in human populations, particularly in individuals who have recently experienced trauma. The finding that a human OPRL1 gene variant is associated with PTSD symptoms provides a strong rationale for such translational studies.[2][8]
This technical guide provides a comprehensive summary of the current understanding of this compound's role in fear memory. The data strongly support the continued investigation of NOP receptor agonists as a novel therapeutic strategy for fear-related disorders.
References
- 1. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 3. Amygdala-dependent fear is regulated by Oprl1 in mice and humans with PTSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarblogs.emory.edu [scholarblogs.emory.edu]
- 7. anderolab.com [anderolab.com]
- 8. Fear learning studies point to a potential new treatment for PTSD [news.emory.edu]
- 9. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. jove.com [jove.com]
- 14. SOP of fear conditioning test [ja.brc.riken.jp]
- 15. Fear Conditioning Assay in Mouse [bio-protocol.org]
- 16. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Investigating SR-8993 for the Treatment of Alcohol Dependence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical investigation of SR-8993, a novel, potent, and brain-penetrant small-molecule nociceptin/orphanin FQ (NOP) receptor agonist, as a potential therapeutic for alcohol use disorder (AUD). The data presented is primarily based on studies conducted in rat models of alcohol- and anxiety-related behaviors.
Core Findings and Mechanism of Action
This compound has demonstrated efficacy in reducing alcohol consumption and relapse-like behaviors in preclinical models. Its mechanism of action is centered on the activation of the NOP receptor, a G protein-coupled receptor that modulates various neurotransmitter systems implicated in stress, reward, and addiction.
NOP Receptor Signaling Pathway
Activation of the NOP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Furthermore, NOP receptor activation modulates ion channel activity, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[2][3][4][5] This collective action results in a general reduction of neuronal excitability and neurotransmitter release. The signaling cascade also involves the activation of mitogen-activated protein kinase (MAPK) pathways.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus-Maze (EPM)
| Condition | Treatment | Dose (mg/kg) | Time in Open Arms (%) | Closed Arm Entries | Reference |
| Naïve | Vehicle | - | ~20% | Not Reported | [6] |
| Naïve | This compound | 1.0 | ~45% | No significant change | [6] |
| Alcohol Withdrawal | Vehicle | - | ~10%## | Not Reported | [6] |
| Alcohol Withdrawal | This compound | 1.0 | ~35%** | No significant change | [6] |
| p < 0.05 vs. vehicle; ##p < 0.01 vs. non-alcohol control; **p = 0.01 vs. withdrawal vehicle. |
Table 2: Effects of this compound on Alcohol Consumption and Seeking
| Experimental Model | Treatment | Dose (mg/kg) | Outcome Measure | Result | Reference |
| Home-cage limited access drinking | This compound | 1.0 | Alcohol Intake | Reduced | [7] |
| Operant responding for alcohol | This compound | 1.0 | Lever Presses for Alcohol | Reduced | [7] |
| Intermittent access to alcohol | This compound | 1.0 | Escalated Alcohol Intake | Reduced | [7] |
| Cue-induced relapse | This compound | 1.0 | Alcohol Seeking | Attenuated | [7] |
| Stress-induced relapse | This compound | 1.0 | Alcohol Seeking | Attenuated | [7] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Animals
Studies were conducted using male Wistar rats.[7]
Drug Administration
This compound was administered via intraperitoneal (i.p.) injection. For the elevated plus-maze test, this compound (1 mg/kg) was administered 45 minutes prior to the test.[6]
Elevated Plus-Maze (EPM)
The EPM is used to assess anxiety-like behavior. The apparatus consists of two open and two closed arms elevated from the floor. Anxiolytic effects are indicated by an increase in the time spent in the open arms. For alcohol withdrawal-induced anxiety, rats were administered a high dose of alcohol (3.5 g/kg, i.p.) 12 hours before the EPM test.[6]
References
- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. researchgate.net [researchgate.net]
- 7. The nociceptin/orphanin FQ receptor agonist this compound as a candidate therapeutic for alcohol use disorders: validation in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of SR-8993: A Nociceptin Receptor Agonist for Post-Traumatic Stress Disorder
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Post-traumatic stress disorder (PTSD) presents a significant therapeutic challenge with a substantial unmet medical need for novel, effective pharmacological interventions. Preclinical research has identified the nociceptin/orphanin FQ (N/OFQ) system, and its receptor (NOP-R), as a promising target for modulating fear and anxiety. This whitepaper provides a comprehensive technical overview of the preclinical data for SR-8993, a highly selective NOP receptor agonist, in the context of PTSD. The data herein summarizes the pharmacological properties, pharmacokinetic profile, and efficacy of this compound in a validated mouse model of PTSD, underscoring its potential as a preventative treatment for fear memory consolidation following a traumatic event.
Introduction to this compound and the NOP Receptor System
This compound is a small molecule, highly selective agonist for the Nociceptin Opioid Peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1] The NOP receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are implicated in a wide range of physiological processes, including pain perception, reward, and the modulation of stress and anxiety.[1] Dysregulation of the gene encoding the NOP receptor, OPRL1, has been observed in the amygdala of mice subjected to trauma, a brain region critical for fear processing.[1] Activation of the NOP receptor is hypothesized to serve as a "brake" on fear learning, suggesting that NOP receptor agonists could mitigate the development of excessive fear responses characteristic of PTSD.[2]
Pharmacological and Pharmacokinetic Profile of this compound
This compound exhibits high selectivity for the NOP receptor over other classical opioid receptors, minimizing the potential for undesirable side effects such as dependence and addiction.[1][2] Its pharmacokinetic properties in mice indicate good brain penetration and a suitable half-life for therapeutic intervention.[3]
Table 1: In Vitro Receptor Selectivity of this compound[3]
| Receptor | EC50 (nM) |
| NOP Receptor (NOP-R) | ~8.8 (inferred) |
| μ Opioid Receptor | 4800 ± 3300 |
| κ Opioid Receptor | > 10,000 (estimated) |
| δ Opioid Receptor | No activity |
Table 2: Pharmacokinetic Properties of this compound in Mice[3]
| Parameter | Value | Conditions |
| In Vivo Half-life | 4.8 ± 0.6 hours | - |
| Brain/Plasma Ratio | 0.55 | 2 hours after intravenous dosing |
| Brain Concentration | 660 ± 51 nM | 120 min after 10 mg/kg intraperitoneal administration |
Preclinical Efficacy in a Mouse Model of PTSD
The efficacy of this compound in mitigating PTSD-like symptoms was evaluated in a mouse model of dysregulated fear.[1] The primary outcome measure was the impairment of fear memory consolidation.[1]
Behavioral Assays
Systemic administration of this compound (3 mg/kg) did not produce any significant changes in locomotor activity or anxiety-like behavior in the open field test, indicating a lack of sedative or anxiolytic effects at this dose.[1]
In a cued-fear conditioning paradigm, this compound (3 mg/kg, administered systemically) did not affect fear acquisition but significantly impaired the consolidation of fear memory when evaluated 48 hours later.[1] This suggests that this compound may prevent the formation of excessive fear memories after a traumatic event.[2]
Table 3: Summary of this compound Efficacy in Behavioral Assays[1]
| Behavioral Assay | This compound Dose (Systemic) | Outcome | Statistical Significance |
| Open Field Test | 3 mg/kg | No significant effect on locomotor activity or time spent in the center. | Not significant |
| Cued-Fear Conditioning | 3 mg/kg | Impaired fear memory consolidation (reduced freezing in fear expression test). | P < 0.01 |
Experimental Protocols
Animals
Adult male C57BL/6J mice were used in the preclinical studies.[1]
Drug Administration
For systemic administration, this compound was dissolved in a vehicle solution and administered via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight.[3] For central amygdala infusions, this compound was delivered directly into the target brain region.[1]
Open Field Test
-
Apparatus: A square arena (40 cm x 40 cm x 30 cm) made of white Plexiglas.
-
Procedure: Mice were placed in the center of the arena and allowed to explore freely for 30 minutes.[1] Their movement was tracked by an automated video system.
-
Parameters Measured: Total distance traveled and time spent in the center of the arena.[1]
Cued-Fear Conditioning
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric footshock, and a speaker to present an auditory cue (tone).
-
Procedure:
-
Conditioning (Day 1): Mice were placed in the chamber and, after a baseline period, were presented with a conditioned stimulus (CS; an auditory tone) that co-terminated with an unconditioned stimulus (US; a mild electric footshock). This pairing was repeated multiple times.
-
Fear Expression (Day 3): 48 hours after conditioning, mice were placed in a novel context and presented with the CS alone.[1]
-
-
Parameter Measured: Freezing behavior (the complete absence of movement except for respiration) was scored as an index of fear.[1]
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
Activation of the NOP receptor by this compound initiates a G-protein-coupled signaling cascade that ultimately leads to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels. This pathway is believed to modulate neuronal excitability and synaptic plasticity in brain regions associated with fear and anxiety.
References
Methodological & Application
Application Notes and Protocols for SR-8993 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-8993 is a potent and selective small-molecule agonist for the Nociceptin/Orphanin FQ (NOP) receptor, a G protein-coupled receptor with a distinct pharmacological profile from classical opioid receptors.[1][2] Activation of the NOP receptor has been implicated in a variety of physiological processes, including pain perception, anxiety, and reward pathways.[1][3] Preclinical studies in rodent models have demonstrated the therapeutic potential of this compound in treating conditions such as alcohol use disorder, anxiety, and post-traumatic stress disorder (PTSD).[2][4] These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy and safety of this compound in rodent models, based on currently available data.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the NOP receptor. The NOP receptor is primarily coupled to inhibitory G proteins (Gαi/o).[1][3] Upon activation by an agonist like this compound, the G protein dissociates, leading to a cascade of intracellular signaling events.[3][5]
Key Signaling Events:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the activity of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[1][5]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[1][5][6]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: NOP receptor activation has also been shown to stimulate MAPK signaling cascades, such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which can influence gene expression and cellular proliferation.[5][7]
References
- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. The nociceptin/orphanin FQ receptor agonist this compound as a candidate therapeutic for alcohol use disorders: validation in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scholarblogs.emory.edu [scholarblogs.emory.edu]
- 5. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR-8993 in Murine Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of SR-8993 in mouse behavioral studies. This compound is a potent and highly selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP-R), a target of significant interest for its role in modulating stress, anxiety, and fear memory.
Mechanism of Action: NOP Receptor Signaling
This compound exerts its effects by activating the NOP receptor, a G protein-coupled receptor (GPCR). The binding of this compound to the NOP receptor initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.
Recommended Dosages and Administration
The appropriate dosage of this compound can vary depending on the specific behavioral paradigm and the research question. The following table summarizes recommended dosages from preclinical studies in mice and rats.
| Behavioral Assay | Species | Dose | Administration Route | Key Findings |
| Fear Memory Consolidation | Mouse | 3 mg/kg | Intraperitoneal (i.p.) | Impaired cued-fear memory consolidation when administered 30 minutes before or immediately after fear conditioning.[1] |
| Anxiety-Like Behavior | Rat | 1.0 mg/kg | Not specified | Exhibited anxiolytic effects in the elevated plus-maze.[2] |
| Central Administration | Mouse | Not specified | Central Amygdala Infusion | Impaired fear memory consolidation.[1] |
Note: While the 1.0 mg/kg dose for anxiety-like behavior was determined in rats, it can serve as a starting point for dose-response studies in mice. A dose of 10 mg/kg (i.p.) in mice has been shown to achieve a high brain concentration, providing a rationale for dose selection.[1]
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. These protocols are based on established procedures and should be adapted to include the administration of this compound at the desired dose and time point relative to the behavioral test.
Fear Conditioning
This paradigm assesses associative fear learning and memory.
Protocol:
-
Habituation (Day 0): Handle mice for 1-2 minutes for 2-3 days leading up to the experiment to reduce handling stress.
-
Conditioning (Day 1):
-
Place the mouse in the conditioning chamber and allow for a 2-minute acclimation period.
-
Present a neutral conditioned stimulus (CS), such as a tone (e.g., 80 dB, 20 seconds).
-
Co-terminate the CS with an aversive unconditioned stimulus (US), typically a mild footshock (e.g., 0.5-0.7 mA, 1-2 seconds).
-
Repeat CS-US pairings for a set number of trials (e.g., 3-5 times) with an inter-trial interval (e.g., 1-2 minutes).
-
Administer this compound (3 mg/kg, i.p.) or vehicle 30 minutes before or immediately after the conditioning session.[1]
-
-
Contextual Fear Testing (Day 2):
-
Place the mouse back into the same conditioning chamber for a 5-minute test session without presenting the CS or US.
-
Record the percentage of time the mouse spends freezing, which is indicative of contextual fear memory.
-
-
Cued Fear Testing (Day 3):
-
Place the mouse in a novel context with different visual, tactile, and olfactory cues.
-
After a 2-minute acclimation period, present the CS (tone) for a 3-minute period.
-
Record the percentage of time the mouse spends freezing in response to the cue, which indicates cued fear memory.
-
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Protocol:
-
Apparatus: The maze consists of four arms (e.g., 30 cm long x 5 cm wide) elevated above the floor (e.g., 40-50 cm). Two opposite arms are enclosed by walls (e.g., 15 cm high), and the other two are open.
-
Habituation: Acclimate the mouse to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound (a starting dose of 1.0 mg/kg, i.p., is suggested for dose-response studies) or vehicle 30 minutes prior to testing.
-
Test Procedure:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for a 5-minute session.
-
The session is recorded by a video camera mounted above the maze.
-
-
Data Analysis: The primary measures of anxiety-like behavior are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries in both arm types. An increase in these measures is indicative of an anxiolytic effect.
Novel Object Recognition (NOR)
The NOR test assesses recognition memory in rodents, based on their innate tendency to spend more time exploring a novel object than a familiar one.
Protocol:
-
Habituation (Day 1):
-
Place the mouse in an open-field arena (e.g., 40 x 40 cm) and allow it to explore freely for 5-10 minutes. This is done to reduce novelty-induced stress on the testing day.
-
-
Training/Familiarization (Day 2, T1):
-
Place two identical objects in the arena.
-
Place the mouse in the arena, equidistant from both objects, and allow it to explore for 5-10 minutes.
-
-
Retention Interval:
-
Return the mouse to its home cage for a defined retention interval (e.g., 1 to 24 hours).
-
This compound or vehicle can be administered at different time points relative to the training or testing phase to investigate its effects on memory acquisition, consolidation, or retrieval. A systemic dose of 3 mg/kg (i.p.) could be a starting point for investigation based on its efficacy in fear memory consolidation.
-
-
Testing (Day 2, T2):
-
Return the mouse to the same arena, where one of the familiar objects has been replaced with a novel object.
-
Allow the mouse to explore freely for 5-10 minutes.
-
-
Data Analysis:
-
Record the time spent exploring each object (sniffing or touching with the nose).
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize parameters such as apparatus dimensions, lighting conditions, and inter-trial intervals based on their specific experimental needs and in accordance with institutional animal care and use guidelines. Dose-response studies are recommended to determine the optimal dose of this compound for each specific behavioral paradigm.
References
- 1. Behavioral and neurochemical effects of nociceptin/orphanin FQ receptor activation in the social defeat protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SR-8993 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the administration of SR-8993, a potent and selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonist. The following sections detail the signaling pathway of this compound, protocols for its administration, and a discussion on the different routes of administration based on available scientific literature.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as an agonist at the NOP receptor, a G-protein coupled receptor (GPCR).[1] The activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events. Primarily, the receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase.[2] This inhibition results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Furthermore, NOP receptor activation leads to the modulation of ion channels, specifically the inhibition of voltage-gated calcium channels (N-, L-, and P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1] The collective effect of these actions is a reduction in neuronal excitability.
Beyond the canonical G-protein signaling, the NOP receptor can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK).[1]
Below is a diagram illustrating the primary signaling pathway of this compound upon binding to the NOP receptor.
Experimental Protocols
Intraperitoneal (IP) Administration of this compound in Rodents
Intraperitoneal injection is a common method for administering substances to small laboratory animals. The following protocol is a general guideline and should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or a specific formulation as determined by solubility and stability studies)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the chosen sterile vehicle to the desired final concentration. Ensure complete dissolution. The solution should be prepared fresh before each experiment unless stability data indicates otherwise.
-
Filter-sterilize the solution using a 0.22 µm syringe filter if necessary.
-
-
Animal Handling and Injection:
-
Properly restrain the animal (mouse or rat). For a right-handed injection, hold the animal with your left hand, allowing the abdomen to be exposed.
-
Tilt the animal's head downwards at a slight angle.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other internal organs.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid organ damage.
-
Gently aspirate to ensure that no blood or urine is drawn into the syringe, which would indicate improper needle placement.
-
Slowly inject the this compound solution. The volume should typically not exceed 10 mL/kg for mice and 5 mL/kg for rats.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Experimental Workflow for IP Administration:
Comparison of Administration Routes: Intraperitoneal vs. Oral
A direct quantitative comparison of the pharmacokinetics and pharmacodynamics of this compound following intraperitoneal versus oral administration is not possible at this time due to a lack of published studies utilizing the oral route for this specific compound. The available scientific literature predominantly describes the effects of this compound following systemic administration, often via intraperitoneal injection in preclinical models.[3]
Below is a general comparison of the two administration routes based on established pharmacological principles.
| Feature | Intraperitoneal (IP) Administration | Oral (PO) Administration |
| Absorption | Generally rapid and more complete than oral administration. The large surface area of the peritoneum facilitates absorption into the systemic circulation.[4] | Absorption can be variable and is dependent on factors such as the drug's physicochemical properties (e.g., solubility, permeability), formulation, and gastrointestinal tract conditions.[5] |
| Bioavailability | Typically higher than oral administration as it bypasses the gastrointestinal tract and first-pass metabolism in the liver to a large extent. | Often lower and more variable due to potential degradation in the GI tract and significant first-pass metabolism in the gut wall and liver.[5] |
| Onset of Action | Generally faster than oral administration due to more rapid absorption. | Slower onset of action as the drug must first be absorbed from the gastrointestinal tract. |
| Clinical Relevance | Primarily used in preclinical animal studies and less common for systemic drug delivery in humans, except for some specific applications like intraperitoneal chemotherapy.[4] | The most common and convenient route of drug administration in humans.[6] |
| Advantages | - Higher bioavailability- Faster onset of action- Useful for drugs with poor oral absorption | - Convenient and non-invasive- High patient compliance- Cost-effective |
| Disadvantages | - Invasive procedure- Risk of infection and injury to internal organs- Not a common route for human therapeutics | - Variable absorption and bioavailability- Subject to first-pass metabolism- Potential for GI side effects |
Logical Relationship of Administration Route Choice:
Conclusion
This compound is a promising NOP receptor agonist with potential therapeutic applications. The current body of research primarily utilizes intraperitoneal administration in preclinical models to investigate its pharmacological effects. While this route offers advantages in terms of bioavailability and rapid onset in a research setting, future development for clinical use will likely necessitate the exploration of orally bioavailable formulations. Further studies are required to determine the pharmacokinetic and pharmacodynamic profile of this compound following oral administration to enable a direct and quantitative comparison with the intraperitoneal route.
References
- 1. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. The nociceptin/orphanin FQ receptor agonist this compound as a candidate therapeutic for alcohol use disorders: validation in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral bioavailability and first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR-8993: Solubility and In Vivo Vehicle Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of SR-8993, a potent and selective NOP (Nociceptin/Orphanin FQ receptor) agonist, and protocols for its preparation for in vivo studies. Adherence to these guidelines is crucial for ensuring accurate and reproducible experimental outcomes.
Physicochemical Properties and Solubility
Table 1: this compound Solubility and Vehicle Preparation Summary
| Solvent/Vehicle | Solubility | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Data not available | Preparation of high-concentration stock solutions | It is common practice to first dissolve compounds of this nature in a minimal amount of DMSO before further dilution. |
| Ethanol | Data not available | Alternative solvent for stock solution preparation | May be used in combination with other co-solvents. |
| Physiological Saline (0.9% NaCl) | Soluble for in vivo dosing | Direct preparation of dosing solutions for intraperitoneal (IP) administration.[1] | A proven vehicle for systemic administration in animal models.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection using Physiological Saline
This protocol is adapted from established in vivo studies and is suitable for achieving systemic exposure to this compound in rodent models.
Materials:
-
This compound powder
-
Sterile physiological saline (0.9% w/v sodium chloride in water for injection)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles for administration
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Reconstitution: Add the weighed this compound powder to a sterile vial.
-
Solubilization: Add the calculated volume of sterile physiological saline to the vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If complete dissolution is not achieved, sonication in a water bath for 5-10 minutes may be employed.
-
Visual Inspection: Ensure the final solution is clear and free of any visible particulates before administration.
-
Administration: The solution is now ready for intraperitoneal injection. A typical injection volume for mice is 8 ml/g of body weight.[1] Doses of 3 mg/kg and 10 mg/kg have been used effectively in mice.[1]
Protocol 2: General Protocol for Preparing this compound Stock Solutions
For experiments requiring a high-concentration stock solution, for example, for in vitro assays or for dilution into other vehicles, the following general protocol can be used.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add a minimal volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist in solubilization if necessary.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
This compound Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effects by acting as an agonist at the Nociceptin/Orphanin FQ (NOP) receptor, a G protein-coupled receptor (GPCR).[2] The activation of the NOP receptor initiates a cascade of intracellular signaling events.
Caption: this compound activates the NOP receptor, leading to downstream signaling.
The binding of this compound to the NOP receptor leads to the activation of inhibitory G proteins (Gαi/o). This activation results in the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[3] Concurrently, G protein activation modulates ion channel activity by inhibiting voltage-gated calcium (Ca2+) channels and activating inwardly rectifying potassium (K+) channels, leading to neuronal hyperpolarization and reduced excitability.[2][4] Furthermore, agonist binding can lead to the recruitment of β-arrestin, which not only mediates receptor desensitization and internalization but can also initiate G protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[4][5]
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for conducting in vivo experiments with this compound.
References
- 1. Novel Mixed NOP/Opioid Receptor Peptide Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR-8993 in Fear Conditioning Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-8993 is a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP-R), a G protein-coupled receptor belonging to the opioid receptor family.[1][2] Research has demonstrated that this compound can impair the consolidation of fear memories, suggesting its potential as a therapeutic agent for conditions such as post-traumatic stress disorder (PTSD).[1][2][3] These application notes provide detailed protocols for the administration of this compound in auditory fear conditioning experiments in mice, based on established research.
Mechanism of Action
This compound exerts its effects by activating NOP-R, which is encoded by the Oprl1 gene.[1][2] NOP-R is highly expressed in brain regions critical for fear memory processing, including the amygdala.[1][4] Upon activation by an agonist like this compound, the NOP-R, a Gi/o-coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.[4][5][6] This results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors.[4][5][6] Additionally, NOP-R activation leads to the opening of inwardly rectifying potassium (Kir) channels and the inhibition of voltage-gated calcium channels, which collectively hyperpolarizes the neuron and reduces neuronal excitability and neurotransmitter release.[5][7] This inhibitory action within the amygdala is thought to interfere with the synaptic plasticity necessary for the consolidation of fear memories.[1][3]
Data Presentation
The following tables summarize the quantitative effects of this compound on cued fear memory consolidation as measured by freezing behavior in mice. The data is adapted from Andero et al., 2013, Science Translational Medicine.
Table 1: Effect of Systemic this compound Administration (3 mg/kg, i.p.) 30 Minutes Prior to Fear Conditioning on Cued Fear Memory Consolidation
| Treatment Group | Mean Freezing Percentage (%) during Fear Expression Test (48h post-conditioning) |
| Vehicle | ~60% |
| This compound (3 mg/kg) | ~35% (**p < 0.01) |
Data are approximated from graphical representations in Andero et al., 2013.
Table 2: Effect of Systemic this compound Administration (10 mg/kg, i.p.) Immediately After Fear Conditioning on Cued Fear Memory Consolidation
| Treatment Group | Mean Freezing Percentage (%) during Fear Expression Test (48h post-conditioning) |
| Vehicle | ~55% |
| This compound (10 mg/kg) | ~30% (*p < 0.05) |
Data are approximated from graphical representations in Andero et al., 2013.
Table 3: Effect of Intra-Central Amygdala Infusion of this compound Immediately After Fear Conditioning on Cued Fear Memory Consolidation
| Treatment Group | Mean Freezing Percentage (%) during Cued-Fear Expression Test |
| Vehicle | ~60% |
| This compound | ~35% (*p < 0.05) |
Data are approximated from graphical representations in Andero et al., 2013.
Experimental Protocols
Protocol 1: Systemic Administration of this compound for Auditory Fear Conditioning
1. Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)[8]
-
Auditory fear conditioning apparatus
-
Male C57BL/6J mice (8-12 weeks old)
-
Standard laboratory equipment for injections (syringes, needles)
2. This compound Preparation:
-
Dissolve this compound in the chosen vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the concentration would be 1 mg/ml).
-
Ensure the solution is homogenous before administration.
3. Experimental Procedure:
-
Habituation (Day 1):
-
Handle the mice for a few minutes each day for 2-3 days prior to the experiment to reduce stress.
-
On the day before conditioning, place each mouse in the conditioning chamber for 5-10 minutes to habituate to the context.
-
-
Fear Conditioning (Day 2):
-
Pre-treatment: Administer this compound (3 mg/kg or 10 mg/kg, intraperitoneally - i.p.) or vehicle 30 minutes before placing the mouse in the conditioning chamber.
-
Place the mouse in the conditioning chamber and allow a 2-3 minute exploration period.
-
Present the auditory conditioned stimulus (CS), for example, a tone (e.g., 2800 Hz, 85 dB) for 30 seconds.
-
During the last 2 seconds of the tone presentation, deliver a mild footshock (unconditioned stimulus, US), for instance, 0.5-0.7 mA.
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Post-treatment (alternative timing): Alternatively, administer this compound (10 mg/kg, i.p.) or vehicle immediately after the fear conditioning session.[3]
-
Return the mouse to its home cage.
-
-
Cued Fear Expression Test (Day 4):
-
Place the mouse in a novel context (different from the conditioning chamber in terms of shape, color, and odor).
-
Allow a 2-3 minute exploration period.
-
Present the auditory CS (the same tone as in conditioning) for 2-3 minutes continuously.
-
Record the percentage of time the mouse spends freezing (complete immobility except for respiration). Automated scoring software is recommended for accuracy.
-
Protocol 2: Intra-Central Amygdala Infusion of this compound
1. Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) as the vehicle
-
Stereotaxic apparatus
-
Cannulae for bilateral infusion
-
Infusion pump
-
Male C57BL/6J mice with pre-implanted cannulae targeting the central amygdala.
2. This compound Preparation:
-
Dissolve this compound in aCSF to the desired concentration.
3. Experimental Procedure:
-
Surgery:
-
Perform stereotaxic surgery to bilaterally implant guide cannulae aimed at the central nucleus of the amygdala. Allow for a recovery period of at least one week.
-
-
Fear Conditioning (as in Protocol 1):
-
Conduct the auditory fear conditioning protocol as described above.
-
-
Infusion:
-
Immediately after the fear conditioning session, gently restrain the mouse and connect the infusion cannulae to the pre-implanted guides.
-
Infuse a small volume of this compound solution or vehicle (e.g., 0.2-0.5 µL per side) over a period of 1-2 minutes.
-
Leave the infusion cannulae in place for an additional minute to allow for diffusion.
-
-
Cued Fear Expression Test (as in Protocol 1):
-
Perform the cued fear expression test 48 hours after conditioning and infusion, as described above.
-
-
Histological Verification:
-
After the experiment, perfuse the mice and perform histological analysis to verify the correct placement of the cannulae in the central amygdala.
-
Mandatory Visualizations
Caption: Experimental workflow for administering this compound in fear conditioning.
Caption: this compound activated NOP-R signaling pathway in the amygdala.
References
- 1. Nociceptin and the nociceptin receptor in learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amygdala-dependent fear is regulated by Oprl1 in mice and humans with PTSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amygdala-Dependent Fear Is Regulated by Oprl1 in Mice and Humans with PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orphanin FQ/nociceptin interacts with the basolateral amygdala noradrenergic system in memory consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing SR-8993 Efficacy in Preclinical Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-8993 is a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] Preclinical evidence suggests that this compound exhibits anxiolytic properties and may be a promising therapeutic candidate for alcohol use disorders.[1] Activation of the NOP receptor has been shown to modulate stress and fear-related behaviors, indicating a potential role in treating anxiety and stress-related disorders.[2] These application notes provide detailed protocols for a battery of behavioral assays designed to evaluate the efficacy of this compound in rodent models of anxiety, depression, and cognitive function.
Mechanism of Action: NOP Receptor Signaling
This compound exerts its effects by activating the NOP receptor, a G protein-coupled receptor (GPCR). Upon agonist binding, the NOP receptor primarily couples to the Gαi/o subunit of the heterotrimeric G protein. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits dissociate and directly modulate ion channel activity, resulting in the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[3][4][5] This cascade ultimately leads to a reduction in neuronal excitability. The NOP receptor has also been shown to activate Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways.[3][6]
References
- 1. The nociceptin/orphanin FQ receptor agonist this compound as a candidate therapeutic for alcohol use disorders: validation in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application of SR-8993 in Operant Conditioning Paradigms: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR-8993 is a potent and selective agonist for the Nociceptin/Orphanin FQ (NOP) receptor, a G protein-coupled receptor that is the fourth member of the opioid receptor family. The NOP receptor system is implicated in a variety of physiological and pathological processes, including pain, anxiety, depression, and substance use disorders.[1] In preclinical research, this compound has shown promise as a therapeutic agent, particularly for its anxiolytic properties and its ability to modulate reward and motivation.[1] This document provides detailed application notes and experimental protocols for the use of this compound in various operant conditioning paradigms to assess its effects on learning, motivation, and behavior.
Operant conditioning, a fundamental concept in behavioral psychology, involves learning through reinforcement or punishment. By utilizing operant conditioning chambers, researchers can precisely measure and analyze goal-directed behaviors in animal models. These paradigms are invaluable tools for investigating the neurobiological mechanisms underlying complex behaviors and for screening the efficacy of novel pharmacological compounds like this compound.
Mechanism of Action: NOP Receptor Signaling
This compound exerts its effects by activating the NOP receptor. The NOP receptor is primarily coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist such as this compound, the G protein dissociates into its Gα and Gβγ subunits, initiating a cascade of intracellular signaling events. This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound and other NOP receptor agonists in operant conditioning paradigms.
Table 1: Effects of this compound on Alcohol Self-Administration in Wistar Rats
| Dose of this compound (mg/kg) | Mean Reduction in Operant Responding for Alcohol (%) | Reference |
| 1.0 | Significant reduction | [1] |
Table 2: Effects of a NOP Receptor Agonist (SCH-221510) on Conditioned Suppression in Squirrel Monkeys
| Dose of SCH-221510 (mg/kg) | Effect on Conditioned Suppression | Reference |
| 0.01 | No significant effect | |
| 0.1 | Significant attenuation |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for various research questions involving this compound.
Protocol 1: Investigating the Effect of this compound on Alcohol Self-Administration
This protocol is designed to assess the impact of this compound on the motivation to self-administer alcohol in rats.
Materials:
-
Standard operant conditioning chambers equipped with two levers, cue lights, and a liquid delivery system.
-
This compound (dissolved in a suitable vehicle, e.g., saline).
-
Alcohol solution (e.g., 10% w/v ethanol).
-
Male Wistar rats.
-
Data acquisition software.
Procedure:
-
Acquisition of Lever Pressing:
-
Initially, train rats to press a lever for a palatable reinforcer (e.g., sucrose solution) on a Fixed Ratio 1 (FR-1) schedule, where each lever press delivers the reward.
-
-
Introduction to Alcohol:
-
Once lever pressing is established, gradually introduce alcohol into the sucrose solution (sucrose-fading procedure) until the rats are self-administering the target alcohol concentration.
-
-
Baseline Responding:
-
Allow rats to self-administer alcohol in daily 30-minute sessions until a stable baseline of responding is achieved (e.g., less than 15% variation in responding over three consecutive days).
-
-
Drug Administration:
-
On the test day, administer this compound (e.g., 1.0 mg/kg, intraperitoneally) or vehicle a specified time before the operant session (e.g., 30 minutes).
-
-
Test Session:
-
Place the rat in the operant chamber and allow it to self-administer alcohol for a 30-minute session.
-
-
Data Analysis:
-
Record the number of presses on the active (alcohol-delivering) and inactive levers. Compare the data between the this compound and vehicle-treated groups.
-
Protocol 2: Assessing the Impact of this compound on Motivation using a Progressive Ratio Schedule
This protocol measures the effort an animal is willing to exert to obtain a food reward, providing an index of motivation.
Materials:
-
Operant conditioning chambers equipped with a lever and a food pellet dispenser.
-
This compound.
-
Food-restricted rodents (e.g., rats or mice maintained at 85-90% of their free-feeding body weight).
-
Standard food pellets.
Procedure:
-
Shaping and Training:
-
Train the animals to press a lever for food pellets on a continuous reinforcement schedule, followed by increasing fixed-ratio schedules (e.g., FR-2, FR-5).
-
-
Progressive Ratio Schedule:
-
Once responding is stable on a fixed-ratio schedule, introduce the progressive ratio schedule. The number of lever presses required for each subsequent pellet increases according to a predetermined sequence (e.g., 1, 2, 4, 6, 9, 12...).
-
-
Drug Administration:
-
Administer this compound or vehicle prior to the test session.
-
-
Test Session:
-
Place the animal in the chamber and allow it to respond until it ceases to press the lever for a set period (e.g., 5-10 minutes). The last successfully completed ratio is the "breakpoint."
-
-
Data Analysis:
-
Compare the breakpoints and total number of lever presses between the drug and vehicle groups.
-
Protocol 3: Evaluating the Effect of this compound on Learning and Timing using a Fixed-Interval Schedule
This protocol assesses an animal's ability to estimate time intervals, a measure of executive function that can be influenced by pharmacological agents.
Materials:
-
Operant conditioning chambers with a lever and food pellet dispenser.
-
This compound.
-
Food-restricted rodents.
-
Standard food pellets.
Procedure:
-
Initial Training:
-
Train animals on a continuous reinforcement schedule.
-
-
Fixed-Interval Training:
-
Introduce a fixed-interval schedule (e.g., FI-30 seconds), where the first lever press after a 30-second interval has elapsed is reinforced.
-
-
Stable Performance:
-
Continue training until a stable response pattern, typically a "scallop" (a post-reinforcement pause followed by an accelerating rate of response), is observed.
-
-
Drug Administration:
-
Administer this compound or vehicle before the test session.
-
-
Test Session:
-
Conduct a 60-minute session on the fixed-interval schedule.
-
-
Data Analysis:
-
Analyze the overall response rate and the duration of the post-reinforcement pause. Changes in these parameters can indicate effects on time perception and/or motivation.
-
Conclusion
This compound, as a selective NOP receptor agonist, presents a valuable tool for investigating the role of the nociceptin system in various cognitive and behavioral processes. The operant conditioning paradigms outlined in these application notes provide a robust framework for characterizing the effects of this compound on reward, motivation, and learning. The provided protocols are intended as a starting point and may require optimization based on the specific research question, animal strain, and laboratory conditions. Careful consideration of experimental design and appropriate control groups is crucial for obtaining reliable and interpretable data.
References
Application Notes and Protocols: Utilizing SR-8993 in Models of Alcohol Self-Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of SR-8993, a selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonist, in preclinical rodent models of alcohol self-administration. This document outlines the rationale for using this compound, detailed experimental protocols, and expected outcomes based on available scientific literature.
Introduction
Alcohol Use Disorder (AUD) is a chronic, relapsing condition with limited effective pharmacotherapies. The N/OFQ-NOP receptor system is a promising target for AUD treatment as it modulates stress, anxiety, and reward pathways implicated in excessive alcohol consumption. This compound is a potent, brain-penetrant small-molecule NOP receptor agonist that has demonstrated efficacy in reducing alcohol intake and seeking behaviors in various rat models.[1] It exhibits a desirable preclinical profile, including anxiolytic properties and the ability to reverse "hangover" anxiety, without causing sedation or interacting with alcohol metabolism at effective doses.[1]
Mechanism of Action
This compound exerts its effects by activating the NOP receptor, a G protein-coupled receptor (GPCR). The NOP receptor is primarily coupled to inhibitory G proteins (Gαi/o). Upon activation by an agonist like this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can subsequently modulate the activity of downstream effectors such as protein kinase A (PKA) and mitogen-activated protein kinases (MAPKs), as well as influence ion channel function (e.g., activation of potassium channels and inhibition of calcium channels). This signaling cascade ultimately alters neuronal excitability and neurotransmitter release in brain regions critical for alcohol reward and reinforcement, such as the central nucleus of the amygdala (CeA) and the ventral tegmental area (VTA).
Data Presentation
The following tables summarize the reported effects of this compound on alcohol-related behaviors in rats. While comprehensive dose-response data is limited in publicly available literature, the effective dose of 1.0 mg/kg has been consistently cited.
Table 1: Effect of this compound on Alcohol Consumption
| Experimental Model | Animal Strain | This compound Dose (mg/kg, i.p.) | Effect on Alcohol Intake | Reference |
| Home-cage limited access drinking | Wistar rats | 1.0 | Reduced | [1] |
| Operant responding for alcohol | Wistar rats | 1.0 | Reduced | [1] |
| Escalated intake (prolonged intermittent access) | Wistar rats | 1.0 | Reduced | [1] |
Table 2: Effect of this compound on Alcohol Seeking and Relapse
| Experimental Model | Animal Strain | This compound Dose (mg/kg, i.p.) | Effect on Seeking/Relapse | Reference |
| Cue-induced reinstatement | Wistar rats | 1.0 | Attenuated | [1] |
| Stress-induced reinstatement | Wistar rats | 1.0 | Attenuated | [1] |
Table 3: Effect of this compound on Anxiety-Related Behaviors
| Experimental Model | Animal Strain | This compound Dose (mg/kg, i.p.) | Effect on Anxiety | Reference |
| Elevated Plus-Maze (naïve) | Wistar rats | 1.0 | Mildly anxiolytic | [1] |
| Elevated Plus-Maze (acute withdrawal) | Wistar rats | 1.0 | Potently reversed "hangover" anxiety | [1] |
Experimental Protocols
The following are detailed protocols for key in vivo models of alcohol self-administration, adapted from established methodologies.
Protocol 1: Operant Alcohol Self-Administration
This model assesses the reinforcing properties of alcohol by training rats to perform an action (e.g., lever press) to receive an alcohol reward.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and a cue light.
Procedure:
-
Acquisition (Sucrose Fading):
-
Initially, train rats to lever press for a 10% sucrose solution on a Fixed Ratio 1 (FR1) schedule (one press delivers one reward).
-
Once responding is stable, gradually introduce ethanol into the sucrose solution (e.g., 2% ethanol + 8% sucrose, then 5% ethanol + 5% sucrose) until the final concentration of 10-15% ethanol is reached and the sucrose is completely faded out.
-
Transition to a Fixed Ratio 3 (FR3) schedule (three presses deliver one reward) to establish more robust responding.
-
-
Stable Self-Administration:
-
Maintain daily 30-60 minute sessions until a stable baseline of responding is achieved (e.g., less than 20% variation in responses over three consecutive days).
-
-
This compound Administration:
-
Administer this compound (e.g., 1.0 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the start of the self-administration session.
-
Record the number of active and inactive lever presses, and the volume of alcohol consumed.
-
Protocol 2: Cue-Induced Reinstatement of Alcohol Seeking
This model assesses the ability of alcohol-associated cues to trigger relapse-like behavior.
Procedure:
-
Self-Administration Training:
-
Train rats on an operant self-administration paradigm as described in Protocol 1. Each alcohol delivery should be paired with a discrete cue (e.g., a light and/or tone).
-
-
Extinction:
-
Once a stable baseline of responding is established, begin extinction sessions. During these sessions, lever presses are recorded but do not result in alcohol delivery or the presentation of the associated cues.
-
Continue extinction until responding on the active lever is significantly reduced (e.g., to less than 25% of the baseline average for three consecutive days).
-
-
Reinstatement Test:
-
Administer this compound (e.g., 1.0 mg/kg, i.p.) or vehicle 30 minutes prior to the test session.
-
Place the rat in the operant chamber and present the alcohol-associated cues (non-contingently or response-contingently) without alcohol delivery.
-
Record the number of active and inactive lever presses. An increase in active lever pressing compared to the end of extinction indicates reinstatement.
-
Protocol 3: Stress-Induced Reinstatement of Alcohol Seeking
This model examines the effect of a stressor on relapse-like behavior. Yohimbine, an α2-adrenergic receptor antagonist, is commonly used as a pharmacological stressor.
Procedure:
-
Self-Administration and Extinction:
-
Follow the procedures for self-administration training and extinction as outlined in Protocol 2.
-
-
Reinstatement Test:
-
Administer this compound (e.g., 1.0 mg/kg, i.p.) or vehicle 30 minutes prior to the test.
-
Administer yohimbine (e.g., 1.25-2.5 mg/kg, i.p.) 15 minutes after the this compound/vehicle injection.
-
Place the rat in the operant chamber for a test session where lever presses are recorded but not reinforced.
-
An increase in active lever pressing following yohimbine administration indicates stress-induced reinstatement.
-
Protocol 4: Intermittent Access Two-Bottle Choice
This home-cage drinking model is used to induce and measure high levels of voluntary alcohol consumption.
Apparatus:
-
Standard rat home cages with two drinking bottles.
Procedure:
-
Acclimation:
-
House rats individually and allow them to acclimate to the home cages.
-
-
Intermittent Access:
-
Provide rats with 24-hour access to two bottles: one containing 20% (v/v) ethanol and the other containing water.
-
This access is provided three times a week (e.g., Monday, Wednesday, Friday).
-
On the intervening days, both bottles contain water.
-
Alternate the position of the ethanol bottle to prevent side preference.
-
-
Measurement:
-
Weigh the bottles daily to determine the amount of ethanol and water consumed. Calculate ethanol intake in g/kg of body weight.
-
-
This compound Administration:
-
Once a stable baseline of high alcohol intake is established (typically after several weeks), administer this compound (e.g., 1.0 mg/kg, i.p.) or vehicle prior to the 24-hour access period on a drinking day.
-
Measure the effect of the treatment on ethanol and water consumption.
-
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the NOP receptor upon activation by this compound in the context of modulating alcohol-related behaviors.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the N/OFQ-NOP receptor system in AUD. The protocols outlined in these application notes provide a framework for assessing the efficacy of this compound in robust and translationally relevant animal models of alcohol self-administration. The ability of this compound to reduce alcohol consumption and seeking behaviors, coupled with its anxiolytic effects, supports the continued investigation of NOP receptor agonists as a potential therapeutic strategy for AUD. Further research is warranted to establish a full dose-response relationship and to elucidate the detailed pharmacokinetic profile of this compound.
References
Application Note: Protocol for Assessing Anxiolytic Effects of SR-8993
Audience: Researchers, scientists, and drug development professionals.
Introduction SR-8993 is a novel therapeutic candidate under investigation for its potential anxiolytic properties. This document provides a detailed protocol for assessing the efficacy of this compound in preclinical rodent models of anxiety. The described methodologies include widely validated behavioral assays: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDB). Adherence to these standardized protocols is crucial for generating reliable and reproducible data to evaluate the anxiolytic potential of this compound.
Hypothetical Mechanism of Action of this compound
For the purpose of this protocol, this compound is hypothesized to be a selective positive allosteric modulator of the GABAA receptor, specifically targeting α2/α3 subunit-containing receptors. This mechanism is expected to enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability in brain regions associated with anxiety, such as the amygdala.
Caption: Hypothetical signaling pathway of this compound at the GABAA receptor.
Experimental Workflow
The general workflow for assessing the anxiolytic effects of this compound involves several key stages, from animal acclimatization to data analysis.
Caption: General experimental workflow for preclinical anxiolytic assessment.
Experimental Protocols
Animals
-
Species: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Group-housed (4-5 per cage) with ad libitum access to food and water. Maintained on a 12:12 hour light-dark cycle with controlled temperature (22 ± 2°C) and humidity (50 ± 10%).
-
Acclimatization: Animals should be acclimated to the housing facility for at least one week before the start of the experiments. They should be handled for 5 minutes daily for 3 days prior to testing to minimize stress.
Drug Preparation and Administration
-
Vehicle: 0.9% Saline with 5% DMSO and 5% Tween 80.
-
This compound Doses: Prepare fresh solutions of this compound at appropriate concentrations (e.g., 1, 5, 10 mg/kg) in the vehicle.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before behavioral testing. The injection volume should be 10 ml/kg.
Elevated Plus Maze (EPM) Test
The EPM test is based on the natural aversion of rodents to open and elevated spaces. An anxiolytic effect is indicated by an increase in the proportion of time spent and entries made into the open arms.
Caption: Diagram of the Elevated Plus Maze apparatus.
Protocol:
-
Habituate the mouse to the testing room for 60 minutes prior to the test.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
After each trial, clean the maze with 70% ethanol to remove olfactory cues.
-
Analyze the video for the following parameters:
-
Time spent in open arms.
-
Time spent in closed arms.
-
Number of entries into open arms.
-
Number of entries into closed arms.
-
Total distance traveled.
-
Open Field Test (OFT)
The OFT assesses anxiety-like behavior by measuring the tendency of rodents to remain near the walls of an open arena (thigmotaxis) versus exploring the center. Anxiolytics are expected to increase the time spent and distance traveled in the center of the arena.
Protocol:
-
Habituate the mouse to the testing room for 60 minutes.
-
Place the mouse in the center of the open field arena (e.g., 50 cm x 50 cm x 40 cm).
-
Allow the mouse to explore freely for 10 minutes.
-
Record the session with an overhead video camera.
-
Clean the arena with 70% ethanol between trials.
-
Analyze the video for:
-
Time spent in the center zone (e.g., central 25 cm x 25 cm).
-
Time spent in the peripheral zone.
-
Distance traveled in the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
Light-Dark Box (LDB) Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their drive to explore a novel environment. Anxiolytic compounds increase the time spent in the light compartment.
Caption: Diagram of the Light-Dark Box apparatus.
Protocol:
-
Habituate the mouse to the testing room for 60 minutes.
-
Place the mouse in the dark compartment of the box and start the timer.
-
Allow the mouse to explore the apparatus for 10 minutes.
-
Record the session with a video camera.
-
Clean the box with 70% ethanol after each trial.
-
Analyze the video for:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between compartments.
-
Latency to first enter the light compartment.
-
Data Presentation
Quantitative data from the behavioral assays should be summarized in tables for clear comparison between treatment groups.
Table 1: Elevated Plus Maze (EPM) Data
| Treatment Group | % Time in Open Arms | % Entries into Open Arms | Total Distance Traveled (cm) |
|---|---|---|---|
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| this compound (10 mg/kg)| Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Open Field Test (OFT) Data
| Treatment Group | Time in Center (s) | Distance in Center (cm) | Total Distance Traveled (cm) |
|---|---|---|---|
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| this compound (10 mg/kg)| Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Light-Dark Box (LDB) Test Data
| Treatment Group | Time in Light (s) | Transitions | Latency to Light (s) |
|---|---|---|---|
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (5 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| this compound (10 mg/kg)| Mean ± SEM | Mean ± SEM | Mean ± SEM |
Statistical Analysis
Data should be analyzed using appropriate statistical methods. A one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) for multiple comparisons against the vehicle control group is recommended. A p-value of < 0.05 is typically considered statistically significant. Locomotor activity (total distance traveled) should be analyzed to rule out confounding effects of sedation or hyperactivity.
Application Notes and Protocols: Immunohistochemical Analysis of Oprl1 Expression Following SR-8993 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The opioid receptor-like 1 (Oprl1), also known as the nociceptin/orphanin FQ (N/OFQ) receptor, is a G protein-coupled receptor implicated in a variety of neurological processes, including pain, anxiety, and reward. SR-8993 is a potent and selective agonist for the Oprl1 receptor, showing therapeutic potential for conditions such as alcohol use disorder and post-traumatic stress disorder.[1] Understanding the pharmacodynamic effects of this compound on Oprl1 expression is crucial for elucidating its mechanism of action and for the development of related therapeutics. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify changes in protein expression within the cellular context of tissues.
These application notes provide a detailed protocol for performing immunohistochemistry for Oprl1 in rodent brain tissue following treatment with this compound. It includes a hypothetical dataset to illustrate the potential effects of the compound on receptor expression.
Oprl1 Signaling Pathway
The Oprl1 receptor is typically coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist such as this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This ultimately results in a decrease in neuronal excitability.
References
Troubleshooting & Optimization
Troubleshooting SR-8993 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the novel, potent, and brain-penetrant small-molecule NOP receptor agonist, SR-8993.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G-protein coupled receptor (GPCR). Its mechanism of action involves binding to and activating NOP receptors, which are primarily coupled to inhibitory G-proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits dissociated upon activation can also modulate downstream effectors like ion channels. Furthermore, agonist binding can trigger the recruitment of β-arrestin proteins, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.
Q2: What are the potential therapeutic applications of this compound?
A2: this compound has been investigated as a potential therapeutic for alcohol use disorders and for mitigating PTSD-like symptoms in animal models.[1] NOP receptor agonism is a promising strategy for developing treatments for these conditions.
Q3: How should I prepare and store this compound stock solutions?
Q4: What are the key signaling pathways activated by this compound?
A4: As a NOP receptor agonist, this compound primarily activates the Gαi/o signaling pathway, leading to a decrease in cAMP production. It also likely initiates β-arrestin recruitment, which can lead to receptor internalization and activation of other signaling cascades, such as the MAPK/ERK pathway. The balance between G-protein and β-arrestin signaling (biased agonism) can influence the overall cellular response.
Troubleshooting Experimental Variability
High variability in experimental results is a common challenge. The following sections provide guidance on troubleshooting common issues encountered when working with this compound.
Inconsistent Results in Cell-Based Assays
Q5: I am observing high variability between replicate wells in my cell-based assay. What are the potential causes?
A5: High variability in cell-based assays can stem from several factors:
-
Cell Health and Plating: Inconsistent cell numbers, uneven cell distribution in the wells, and poor cell viability can all contribute to variability. Ensure you are using cells that are in a healthy, logarithmic growth phase and that your cell seeding technique results in a uniform monolayer.
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variations in compound concentration and reagent addition. Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Reagent Preparation and Mixing: Improperly mixed reagents can result in concentration gradients within your assay plates. Ensure all solutions are thoroughly mixed before and during the experiment.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and alter cell growth. To minimize this, consider not using the outermost wells for experimental data or filling them with sterile water or PBS to maintain humidity.
-
Incubation Conditions: Fluctuations in temperature and CO2 levels within the incubator can affect cell health and assay performance. Ensure your incubator is properly calibrated and provides a stable environment.
Sub-optimal or No Agonist Response
Q6: I am not observing the expected agonist effect of this compound in my functional assay (e.g., cAMP inhibition). What should I check?
A6: A lack of response could be due to several factors:
-
Compound Inactivity: Ensure your this compound stock solution is fresh and has been stored correctly to prevent degradation.
-
Cell Line Issues: Confirm that the cell line you are using expresses a functional NOP receptor. The level of receptor expression can significantly impact the magnitude of the response.
-
Assay Conditions: The concentration of other reagents can affect the apparent potency of your agonist. For example, in a cAMP inhibition assay, the concentration of forskolin (or another adenylyl cyclase activator) used will influence the dynamic range of the assay.
-
Incorrect Assay Setup: Double-check all steps of your experimental protocol, including reagent concentrations, incubation times, and the detection method.
Data Presentation
Pharmacological Profile of this compound
Note: Specific quantitative data for this compound's binding affinity (Ki), functional potency (EC50), and solubility were not available in the public domain at the time of this document's creation. The values presented below are placeholders and should be replaced with experimentally determined data.
| Parameter | Value | Assay Condition |
| Binding Affinity (Ki) | ||
| NOP Receptor | Not Available | Radioligand binding assay with [3H]-Nociceptin in CHO-K1 cell membranes |
| Functional Potency (EC50) | ||
| cAMP Inhibition | Not Available | HTRF cAMP assay in HEK293 cells |
| β-Arrestin Recruitment | Not Available | BRET or FRET-based assay in HEK293 cells |
| Solubility | ||
| Aqueous Buffer (pH 7.4) | Not Available | |
| DMSO | Not Available |
Experimental Protocols
Protocol 1: In Vitro NOP Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the NOP receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO-K1 or HEK293).
-
Radioligand: [3H]-Nociceptin or other suitable NOP receptor radioligand.
-
This compound
-
Non-specific binding control: A high concentration of a known NOP receptor ligand (e.g., unlabeled Nociceptin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Scintillation fluid and a scintillation counter.
Method:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either this compound, buffer (for total binding), or the non-specific binding control.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki of this compound using appropriate software.
Protocol 2: In Vitro cAMP Inhibition Assay
This protocol outlines a method to measure the functional potency of this compound in inhibiting adenylyl cyclase activity.
Materials:
-
HEK293 or CHO cells stably expressing the human NOP receptor.
-
This compound
-
Forskolin (or another adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and supplements.
-
384-well assay plates.
Method:
-
Seed the cells into a 384-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium and add the this compound dilutions to the cells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for another pre-determined time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen detection kit.
-
Plot the cAMP concentration against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: this compound activates the NOP receptor, leading to G-protein and β-arrestin signaling.
Caption: A logical workflow for troubleshooting high experimental variability.
References
Potential off-target effects of SR-8993 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of SR-8993. The information is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Disclaimer: Publicly available information on the comprehensive off-target profile of this compound is limited. The following data and guidance are based on general principles of pharmacology and data from similar compounds, and are provided for illustrative and troubleshooting purposes. It is recommended to perform independent verification of any potential off-target effects in your experimental system.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cardiovascular effects (e.g., changes in blood pressure) in our animal models after administering this compound. Could this be an off-target effect?
A1: While this compound is reported to be a highly selective NOP receptor agonist, cardiovascular effects could potentially arise from off-target activities at high concentrations.[1] Similar small molecules have been known to interact with adrenergic receptors at micromolar concentrations, which can influence blood pressure. We recommend assessing the activity of this compound on α1-adrenergic receptors.
Q2: Our cell-based assays show a decrease in cell proliferation upon treatment with this compound, which is inconsistent with NOP receptor activation in our system. What could be the cause?
A2: Unexplained effects on cell proliferation could indicate off-target activity on kinases involved in cell cycle regulation or growth factor signaling. A broad kinase screen would be the most comprehensive approach to identify potential off-target kinases. Based on the profiles of other small molecule drugs, kinases such as those in the MAPK/ERK pathway could be potential off-targets to investigate.
Q3: We are using this compound in behavioral studies and observe sedative effects at higher doses. Is this expected?
A3: While the primary mechanism of this compound is through the NOP receptor, which can modulate anxiety and stress responses, overt sedative effects might be linked to off-target interactions with CNS receptors, such as dopamine or muscarinic receptors.[2][3] Evaluating the effect of this compound on these receptors may provide clarity.
Troubleshooting Guides
Issue: Unexpected Phenotype Observed in a Cellular Assay
If you observe a cellular phenotype that is not readily explained by the known mechanism of action of this compound, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Hypothetical Off-Target Profile of this compound
The following table summarizes a hypothetical off-target profile for this compound to guide troubleshooting. This is not empirical data for this compound but represents a plausible scenario for a selective small molecule agonist.
| Target Class | Specific Target | Assay Type | Result (IC50 or % Inhibition @ 10 µM) | Potential Physiological Implication |
| Primary Target | NOP Receptor | Radioligand Binding | 5 nM (Ki) | Anxiolytic, anti-addictive effects |
| Receptor Off-Targets | α1-adrenergic Receptor | Radioligand Binding | 55% Inhibition | Cardiovascular effects |
| Dopamine D3 Receptor | Radioligand Binding | 68% Inhibition | CNS side effects | |
| Muscarinic M2 Receptor | Radioligand Binding | 62% Inhibition | Cardiovascular and CNS effects | |
| Kinase Off-Targets | Mitogen-activated protein kinase kinase 1 (MEK1) | Enzymatic Assay | 8.5 µM | Effects on cell proliferation/survival |
| Cyclin-dependent kinase 2 (CDK2) | Enzymatic Assay | 12.3 µM | Effects on cell cycle progression | |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Enzymatic Assay | > 25 µM | Low potential for anti-angiogenic effects |
Experimental Protocols
Protocol 1: Assessing α1-Adrenergic Receptor Activity (Functional Assay)
Objective: To determine if this compound has an antagonistic effect on the α1-adrenergic receptor.
Materials:
-
HEK293 cells stably expressing the human α1-adrenergic receptor.
-
Phenylephrine (a selective α1-agonist).
-
Prazosin (a selective α1-antagonist, positive control).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Methodology:
-
Cell Plating: Seed the HEK293-α1 cells in 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution for 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound or Prazosin (positive control) to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Place the plate in the fluorescence reader. Add a pre-determined concentration of phenylephrine (e.g., EC80) to all wells simultaneously using an automated injector.
-
Data Acquisition: Measure the fluorescence intensity over time to monitor intracellular calcium mobilization.
-
Data Analysis: Calculate the inhibition of the phenylephrine-induced calcium signal by this compound and determine the IC50 value.
Protocol 2: Western Blot for MEK1/ERK1/2 Pathway Inhibition
Objective: To assess if this compound inhibits the MEK1/ERK1/2 signaling pathway in a cellular context.
Materials:
-
Cells known to have an active MAPK/ERK pathway (e.g., A549, HeLa).
-
This compound.
-
MEK1 inhibitor (e.g., U0126, positive control).
-
Growth factor (e.g., EGF) to stimulate the pathway.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
Methodology:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Pre-treat the cells with varying concentrations of this compound or U0126 for 1-2 hours.
-
Stimulate the cells with the growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with the primary antibody (anti-phospho-ERK1/2) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
Signaling Pathway and Workflow Diagrams
Caption: Potential off-target inhibition of the MAPK/ERK pathway by this compound.
References
Optimizing SR-8993 dosage to minimize sedative effects
This technical support center provides guidance for researchers and drug development professionals working with the investigational compound SR-8993. The following sections offer troubleshooting advice and frequently asked questions to help optimize dosage and minimize the sedative effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound's primary target?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β). By inhibiting GSK-3β, this compound modulates downstream signaling pathways involved in cellular processes such as metabolism, neuroprotection, and inflammation. Its primary therapeutic hypothesis is based on the reduction of tau protein hyperphosphorylation, a key pathological hallmark in Alzheimer's disease.
Q2: What is the hypothesized cause of the sedative effects observed with this compound?
The sedative effects of this compound are believed to stem from off-target antagonist activity at the histamine H1 receptor. This is a common mechanism for sedation shared by many first-generation antihistamines and other CNS-acting drugs. The binding affinity of this compound for the H1 receptor is lower than for its primary target, GSK-3β, leading to a dose-dependent manifestation of this side effect.
Q3: At what dose range do sedative effects typically become apparent in preclinical models?
Based on preclinical data in rodent models, sedative effects, such as reduced locomotor activity, are typically observed at doses exceeding 10 mg/kg. The therapeutic window for on-target GSK-3β engagement without significant sedation is generally considered to be in the 1-10 mg/kg range.
Q4: Are there any known metabolites of this compound that could contribute to sedation?
Currently, the metabolic profile of this compound is under investigation. It is plausible that active metabolites could possess a different selectivity profile and potentially contribute to the observed sedative effects. Researchers are advised to consider pharmacokinetic and pharmacodynamic (PK/PD) modeling to investigate this possibility.
Troubleshooting Guide
Issue 1: Significant sedation observed at a dose intended for therapeutic effect.
-
Possible Cause: Individual subject variability in drug metabolism or blood-brain barrier penetration.
-
Troubleshooting Steps:
-
Confirm Dose: Double-check all calculations and dose formulation procedures to rule out an administration error.
-
Staggered Dosing: Instead of a single bolus administration, consider a staggered dosing regimen (e.g., two half-doses administered 30-60 minutes apart) to potentially reduce peak plasma concentration (Cmax) while maintaining therapeutic exposure.
-
PK/PD Analysis: Conduct a pharmacokinetic analysis to determine the plasma and brain concentrations of this compound at the time of the observed sedation. This can help to establish a correlation between exposure levels and the sedative phenotype.
-
Lower Dose: If possible, reduce the dose to the lower end of the therapeutic window and assess both on-target effects and sedation.
-
Issue 2: Difficulty in separating the therapeutic window from the sedative dose range.
-
Possible Cause: A narrow therapeutic index for this compound.
-
Troubleshooting Steps:
-
Dose-Response Curve: Generate a detailed dose-response curve for both the desired on-target effect (e.g., reduction in p-tau levels) and the sedative effect (e.g., locomotor activity). This will help to more precisely define the therapeutic window.
-
Co-administration with a Non-sedating H1 Antagonist: To confirm the role of the H1 receptor in the sedative effects, consider co-administering this compound with a peripherally restricted H1 antagonist that does not cross the blood-brain barrier. If sedation is mitigated, it supports the H1 receptor-mediated mechanism.
-
Alternative Administration Route: Explore alternative routes of administration (e.g., subcutaneous vs. oral) that may alter the pharmacokinetic profile and potentially widen the therapeutic window.
-
Data Summary
Table 1: In Vitro Binding Affinity of this compound
| Target | Binding Affinity (Ki, nM) |
| GSK-3β | 5.2 |
| Histamine H1 Receptor | 89.7 |
Table 2: Preclinical Dose-Response Data (Rodent Model)
| Dose (mg/kg) | GSK-3β Target Engagement (%) | Reduction in Locomotor Activity (%) |
| 1 | 45 | 5 |
| 5 | 78 | 15 |
| 10 | 92 | 35 |
| 20 | 95 | 68 |
Experimental Protocols
Protocol 1: Assessment of Sedative Effects using Open Field Test
-
Acclimation: Acclimate rodents to the testing room for at least 60 minutes prior to the experiment.
-
Baseline Activity: Place each animal in the center of the open field arena (e.g., 40x40 cm) and record its locomotor activity using an automated tracking system for 30 minutes to establish a baseline.
-
Dosing: Administer this compound or vehicle control at the desired doses via the intended route (e.g., oral gavage).
-
Post-Dose Activity: At the expected time of peak plasma concentration (e.g., 60 minutes post-dose), place the animals back into the open field arena and record their activity for 30 minutes.
-
Data Analysis: Quantify the total distance traveled, time spent mobile, and rearing frequency. Compare the post-dose activity to the baseline activity for each animal and between treatment groups.
Protocol 2: Measurement of On-Target GSK-3β Engagement
-
Dosing: Administer this compound or vehicle control to the animals at the desired doses.
-
Tissue Collection: At the desired time point post-dose, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus or cortex).
-
Tissue Homogenization: Homogenize the tissue in a lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis: Perform a Western blot analysis on the tissue lysates to measure the levels of phosphorylated tau (p-tau) at a specific GSK-3β-dependent site (e.g., Ser396) and total tau.
-
Quantification: Quantify the band intensities and express the on-target engagement as the percentage reduction in the p-tau/total tau ratio compared to the vehicle-treated group.
Visualizations
Caption: Dual mechanism of this compound action.
Caption: Workflow for optimizing this compound dosage.
How to establish appropriate experimental controls for SR-8993 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR-8993. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective small-molecule agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or opioid receptor-like 1 (ORL1).[1][2][3] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαi/Gαo proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of calcium channels.[4]
Q2: What are the known downstream signaling pathways affected by this compound?
Activation of the NOP receptor by agonists like this compound initiates a cascade of intracellular signaling events. Beyond the primary effect on cAMP levels, NOP receptor activation has been shown to modulate the activity of several key protein kinases. These include the activation of:
-
Extracellular signal-regulated kinases 1 and 2 (ERK1/2)
-
p38 mitogen-activated protein kinase (p38 MAPK)
-
c-Jun N-terminal kinase (JNK) [4]
Understanding these pathways is critical for designing experiments with appropriate readouts to measure the effects of this compound.
Q3: What are some common in vitro and in vivo experimental models for this compound studies?
-
In Vitro Models: A variety of cell lines are suitable for studying this compound. The choice of cell line will depend on the specific research question.
-
Recombinantly Expressing Cell Lines: Human Embryonic Kidney (HEK293) and Chinese Hamster Ovary (CHO) cells are frequently used for stable or transient transfection of the human NOP receptor.[5][6]
-
Endogenously Expressing Cell Lines: Several cell lines naturally express the NOP receptor, including the human neuroblastoma cell line BE(2)-C, the human monocytic cell line THP-1, and the mouse pituitary tumor cell line AtT-20.[4][6][7]
-
-
In Vivo Models: this compound has been validated in rodent models, particularly for studies related to alcohol use disorders, anxiety, and post-traumatic stress disorder (PTSD). Male Wistar rats are a common model for alcohol and anxiety-related behavioral studies.[2]
Troubleshooting and Experimental Design
Q4: How do I select the appropriate concentration of this compound for my in vitro experiments?
The effective concentration of this compound will vary depending on the cell line and the specific endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system. The reported median effective concentration (EC50) for this compound at the NOP receptor is approximately 8.8 nM.[1]
Q5: What are the recommended positive and negative controls for an this compound experiment?
Proper controls are essential for the valid interpretation of your results.
-
Positive Controls:
-
N/OFQ: The endogenous peptide ligand for the NOP receptor.
-
Other Synthetic NOP Agonists: Compounds like Ro 64-6198 can serve as a positive control to ensure the experimental system is responsive to NOP receptor activation.
-
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, saline) should be administered to a control group to account for any effects of the vehicle itself.
-
NOP Receptor Antagonists: To demonstrate that the observed effects of this compound are specifically mediated by the NOP receptor, pre-treatment with a selective NOP receptor antagonist such as J-113397 or SB-612111 should block the effects of this compound.[4]
-
General Opioid Antagonists: Naloxone, a general opioid receptor antagonist, is ineffective at the NOP receptor and can be used to demonstrate the selectivity of this compound for the NOP receptor over classical opioid receptors.[4]
-
Q6: How can I be sure that the effects I'm seeing are not due to off-target activity of this compound?
While this compound is reported to be highly selective for the NOP receptor over other opioid receptors, it is good practice to consider potential off-target effects.[1] The use of NOP receptor antagonists (as described in Q5) is the most direct way to confirm on-target activity. Additionally, if a NOP receptor knockout or knockdown model is available, demonstrating the absence of an this compound effect in this system provides strong evidence for on-target specificity.
Data Presentation
Table 1: In Vitro Potency of this compound and Other NOP Receptor Agonists
| Compound | Receptor | Assay | EC50 (nM) |
| This compound | NOP | Not Specified | 8.8 ± 1.38 |
| This compound | µ-opioid | Not Specified | 4800 ± 3300 |
| This compound | κ-opioid | Not Specified | >10,000 |
| N/OFQ | NOP | GIRK Channel Activation | 1.5 ± 0.4 |
| Ro 64-6198 | NOP | GIRK Channel Activation | 15.9 ± 3.5 |
| MCOPPB | NOP | GIRK Channel Activation | 0.06 ± 0.02 |
Data compiled from multiple sources.[1][4] EC50 values represent the concentration of the agonist that produces 50% of the maximal response.
Table 2: Recommended Controls for this compound Experiments
| Control Type | Agent | Rationale |
| Positive Control | N/OFQ | Endogenous ligand for the NOP receptor. |
| Ro 64-6198 | A well-characterized synthetic NOP receptor agonist. | |
| Negative Control | Vehicle (e.g., DMSO, saline) | Accounts for any effects of the solvent. |
| Specificity Control | J-113397 or SB-612111 | Selective NOP receptor antagonists to block this compound effects. |
| Naloxone | General opioid antagonist, should not block this compound effects at the NOP receptor. |
Experimental Protocols
Protocol 1: In Vitro Assessment of ERK1/2 Phosphorylation
This protocol describes a general method for assessing the effect of this compound on ERK1/2 phosphorylation in a cell line expressing the NOP receptor.
-
Cell Culture: Plate NOP receptor-expressing cells (e.g., HEK293-hNOP) in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal ERK1/2 phosphorylation.
-
Antagonist Pre-treatment (for specificity control): For wells designated as specificity controls, pre-incubate with a NOP receptor antagonist (e.g., 1 µM J-113397) for 30 minutes.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a predetermined time (e.g., 5, 10, 15 minutes). Include a vehicle control.
-
Cell Lysis: Following treatment, immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well and scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Densitometry Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2 and express the results as a ratio of p-ERK1/2 to total ERK1/2.
Visualizations
References
- 1. scholarblogs.emory.edu [scholarblogs.emory.edu]
- 2. The nociceptin/orphanin FQ receptor agonist this compound as a candidate therapeutic for alcohol use disorders: validation in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nociceptin agonist mitigates PTSD-like symptoms in traumatized mice [jax.org]
- 4. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Addressing poor solubility of SR-8993 in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the poor aqueous solubility of the NOP receptor agonist, SR-8993. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Troubleshooting Guide: this compound Solubility Issues
Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, cell culture media). What should I do?
A1: Direct dissolution of this compound in aqueous solutions is often challenging due to its presumed low water solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous buffer.
Recommended Organic Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO): This is the most common and recommended solvent for creating high-concentration stock solutions of poorly soluble compounds.
-
Ethanol: Can be an alternative, but may have lower solvating power for some compounds compared to DMSO.
General Protocol for Preparing an this compound Stock Solution in DMSO:
-
Weigh the Compound: Accurately weigh a small amount of this compound powder.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Promote Dissolution: Vortex the solution thoroughly. If undissolved particles remain, the following techniques can be applied:
-
Sonication: Use a bath sonicator for 10-15 minutes to break up aggregates.
-
Gentle Warming: Warm the solution to 37°C in a water bath for 5-10 minutes. Avoid excessive heat, which could degrade the compound.
-
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous phase is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:
-
Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Optimize the Dilution Method:
-
Rapid Mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.
-
Stepwise Dilution: Create intermediate dilutions in your aqueous buffer.
-
-
Reduce the Percentage of Organic Solvent: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize both solubility issues and potential solvent-induced biological effects.
-
Use of Surfactants: For in vitro assays, adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (typically at concentrations of 0.01-0.1%), to the aqueous buffer can help maintain the solubility of hydrophobic compounds.[1]
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for preparing this compound for in vivo studies?
A3: For in vivo administration, particularly for intraperitoneal injections as has been documented for this compound, a common approach is to formulate the compound in a vehicle that is well-tolerated by the animal model.[2][3] While the exact vehicle used in published studies for this compound is not specified, a typical formulation strategy would involve:
-
Dissolving this compound in a minimal amount of an organic solvent like DMSO.
-
Diluting this solution in a vehicle such as sterile saline or a solution containing a solubilizing agent.
A common vehicle for poorly soluble compounds for in vivo use is a mixture of DMSO, a surfactant like Tween® 80, and saline. A typical ratio could be 5-10% DMSO, 5-10% Tween® 80, and the remainder saline. The final formulation should be a clear solution.
Q4: Is there any quantitative data on the solubility of this compound?
A4: To date, specific quantitative solubility data for this compound in various solvents has not been readily available in published literature. As a general guideline for many poorly soluble small molecules, aqueous solubility can be in the low micromolar or even sub-micromolar range.
Q5: Can I adjust the pH of my buffer to improve the solubility of this compound?
A5: Adjusting the pH can be an effective strategy if the compound has ionizable functional groups.[1] Without the exact pKa values of this compound, this would require empirical testing. If this compound has basic functional groups, lowering the pH of the buffer (making it more acidic) may increase its solubility. Conversely, if it has acidic functional groups, increasing the pH (making it more basic) may be beneficial. This should be done cautiously, considering the pH stability of the compound and the requirements of the experimental system.
Data Summary
Table 1: Recommended Solvents and General Solubility Enhancement Strategies for this compound
| Solvent/Method | Application | Concentration/Remarks |
| Organic Solvents (for Stock Solutions) | ||
| DMSO | In vitro / In vivo | Recommended for high-concentration stock solutions (e.g., 10-50 mM). |
| Ethanol | In vitro / In vivo | Alternative to DMSO, may have lower solvating capacity. |
| Aqueous Buffers (for Working Solutions) | ||
| PBS, Saline, Cell Culture Media | In vitro / In vivo | Direct dissolution is challenging. Dilute from an organic stock. |
| Solubility Enhancement Techniques | ||
| Sonication | General | Use a bath sonicator to aid dissolution in organic or aqueous media. |
| Gentle Warming | General | Warm to ~37°C. Avoid excessive heat. |
| pH Adjustment | General | Empirically test acidic or basic buffers if the compound has ionizable groups. |
| Surfactants (e.g., Tween® 80) | In vitro / In vivo | Add to the aqueous buffer (e.g., 0.01-0.1% for in vitro, higher for in vivo) to improve solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
-
Procedure:
-
Calculate the mass of this compound needed for the desired volume of a 10 mM solution (Mass = 10 mmol/L * Molar Mass of this compound * Volume in L).
-
Accurately weigh the calculated mass of this compound and place it in a microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube for 1-2 minutes until the compound is fully dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed.
-
Dispense the required volume of the aqueous buffer into a sterile tube.
-
While vortexing the aqueous buffer, add the calculated volume of the this compound DMSO stock solution dropwise.
-
Ensure the final concentration of DMSO in the working solution is below 0.5%.
-
Use the freshly prepared working solution immediately.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: NOP receptor signaling pathway activated by this compound.
References
Interpreting unexpected behavioral outcomes with SR-8993
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SR-8993. It includes troubleshooting guides and frequently asked questions (FAQs) to address potential unexpected behavioral outcomes during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor. The NOP receptor is a Gi/o protein-coupled receptor (GPCR). Activation of the NOP receptor by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade also involves the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These actions generally lead to a reduction in neuronal excitability.
Q2: What are the expected behavioral effects of this compound in preclinical models?
A2: Based on current research, this compound is primarily investigated for its therapeutic potential in alcohol use disorders and anxiety-related conditions like PTSD. Expected behavioral outcomes include a reduction in alcohol consumption and seeking behaviors.[1] Additionally, this compound has been shown to be mildly anxiolytic and can prevent aberrant fear processing in animal models.[1]
Q3: Does this compound have off-target effects?
Q4: What is the pharmacokinetic profile of this compound?
A4: this compound is known to be a brain-penetrant small molecule, which is crucial for its effects on the central nervous system. Detailed pharmacokinetic parameters, such as half-life and brain-to-plasma ratio, can vary between species and experimental conditions. It is recommended to perform pharmacokinetic studies in your specific animal model to ensure adequate brain exposure for the intended behavioral experiments.
Troubleshooting Guide: Unexpected Behavioral Outcomes
Issue 1: Unexpected Sedation or Hypoactivity
Researchers may observe a general decrease in movement, lethargy, or a significant reduction in exploratory behavior that is not the intended therapeutic outcome.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| High Dose Administration | At doses exceeding the therapeutic range, NOP receptor agonists can induce sedation.[2][3] Review your dosing regimen and consider performing a dose-response study to identify the optimal concentration that achieves the desired therapeutic effect without causing sedation. |
| Impaired Motor Coordination | The observed hypoactivity could be a result of impaired motor coordination rather than true sedation. |
| Action: Conduct a rotarod test to specifically assess motor coordination and balance.[4][5] A deficit in this test would suggest a motor-related side effect. | |
| Interaction with Other Compounds | If this compound is co-administered with other agents, there could be a synergistic sedative effect. |
| Action: Review the known pharmacological properties of any co-administered substances. If possible, test this compound alone to establish its baseline effects in your model. |
Issue 2: Unexpected Hyperactivity or Anxiety-Like Behavior
In some instances, researchers might observe an increase in locomotor activity or behaviors that are indicative of anxiety, which is contrary to the expected anxiolytic effects of this compound.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Paradoxical Drug Reaction | While uncommon, some compounds can produce effects opposite to what is expected. This can be influenced by genetic background, environmental stressors, or the specific behavioral paradigm. |
| Action: Carefully review experimental conditions for any stressors that might be interacting with the drug's effect.[6] Consider testing in a different, validated behavioral assay for anxiety (e.g., if using the elevated plus maze, try a light-dark box test). | |
| Biphasic Dose-Response | Some compounds exhibit a biphasic dose-response curve, where low doses might produce one effect (e.g., anxiolysis) and high doses produce another (e.g., anxiogenesis or hyperactivity). |
| Action: Conduct a comprehensive dose-response study, including doses lower and higher than your initial experimental dose, to characterize the full behavioral profile of this compound in your model. | |
| Misinterpretation of Behavior | Increased movement in an open field test could be interpreted as hyperactivity or as increased exploration due to an anxiolytic effect. |
| Action: Analyze the pattern of movement. Anxiolysis is often associated with more time spent in the center of the open field, whereas true hyperactivity might be characterized by increased movement along the periphery (thigmotaxis).[7] |
Quantitative Data Summary
The following table summarizes the potential dose-dependent effects of NOP receptor agonists on locomotor activity, based on findings from analogous compounds. Specific dose-response data for this compound on locomotor activity is not extensively published; therefore, this table should be used as a general guide.
| Dose Range | Expected Primary Effect (e.g., Anxiolysis) | Potential Unexpected Locomotor Effect | Reference Compounds |
| Low | Onset of therapeutic effect | Minimal to no change in locomotor activity | Ro 65-6570 |
| Therapeutic | Robust anxiolytic or anti-addiction effects | Generally no significant effect on locomotor activity | This compound (1.0 mg/kg)[1] |
| High | Plateau of therapeutic effect | Potential for sedation and hypoactivity[3] | Ro 64-6198[2] |
| Supra-High | Potential for off-target effects | Significant sedation, motor impairment | General NOP Agonists |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound binding to the NOP receptor.
Experimental Workflow: Fear Conditioning Test
Caption: A typical workflow for a fear conditioning experiment.
Troubleshooting Logic for Unexpected Locomotor Effects
Caption: A decision tree for troubleshooting unexpected locomotor outcomes.
Experimental Protocols
Key Experiment 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess the anxiolytic or anxiogenic effects of this compound.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Video tracking software for automated recording and analysis of animal behavior.
Methodology:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) 30-60 minutes before the test.
-
Test Procedure:
-
Gently place the mouse in the center of the maze, facing one of the closed arms.
-
Allow the mouse to freely explore the maze for a 5-minute session.
-
Record the session using an overhead video camera.
-
-
Data Analysis:
-
Key parameters to measure include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled.
-
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
-
-
Cleaning: Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between each animal to eliminate olfactory cues.
Key Experiment 2: Pavlovian Fear Conditioning
Objective: To evaluate the effect of this compound on the acquisition, consolidation, and expression of conditioned fear.
Apparatus:
-
A conditioning chamber equipped with a grid floor for delivering a mild footshock, a speaker for auditory cues, and a video camera.
-
Software to control the presentation of stimuli and record freezing behavior.
Methodology:
-
Drug Administration: Administer this compound or vehicle at a predetermined time relative to the training session (e.g., 30 minutes prior to training to assess effects on acquisition).
-
Day 1: Training (Acquisition)
-
Place the mouse in the conditioning chamber and allow a 2-3 minute acclimation period.
-
Present a neutral conditioned stimulus (CS), typically an auditory tone (e.g., 20 seconds).
-
The CS co-terminates with a mild, brief unconditioned stimulus (US), such as a footshock (e.g., 0.5 mA for 1-2 seconds).
-
Repeat CS-US pairings for a set number of trials, separated by an inter-trial interval.
-
-
Day 2: Contextual Fear Testing
-
Place the mouse back into the same chamber as Day 1, with no CS or US presentation.
-
Record freezing behavior for 5-8 minutes. Increased freezing indicates memory of the aversive context.
-
-
Day 3: Cued Fear Testing
-
Place the mouse in a novel context (different shape, flooring, and odor).
-
After an acclimation period, present the CS (tone) without the US.
-
Record freezing behavior during the CS presentation. Increased freezing during the tone indicates memory of the specific cue.
-
Data Analysis:
-
The primary measure is "freezing," defined as the complete absence of movement except for respiration.
-
Software is used to automatically score the percentage of time spent freezing during the different phases of the experiment.
-
A reduction in freezing behavior in the this compound group compared to the vehicle group would suggest an impairment of fear memory consolidation or expression.
References
- 1. The nociceptin/orphanin FQ receptor agonist this compound as a candidate therapeutic for alcohol use disorders: validation in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Therapeutic Potential of Nociceptin/Orphanin FQ Receptor Agonists as Analgesics without Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists [frontiersin.org]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. mdpi.com [mdpi.com]
- 6. Stress-induced hyperlocomotion as a confounding factor in anxiety and depression models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Motor vs. cognitive elements of apparent “hyperlocomotion”: A conceptual and experimental clarification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term SR-8993 (Metformin as a Substitute) Administration in Rats
Disclaimer: The compound "SR-8993" is not found in publicly available scientific literature. To fulfill this request with scientifically accurate and relevant information, this guide has been created using Metformin as a well-documented substitute. The principles, best practices, and troubleshooting advice provided are based on extensive research on long-term Metformin administration in rats and are intended to serve as a comprehensive resource for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage for long-term administration of Metformin in rats?
A1: The dosage of Metformin in rats can vary significantly depending on the study's objectives, the rat strain, and the duration of the administration. Doses can range from 50 mg/kg/day to as high as 1200 mg/kg/day in some toxicity studies.[1][2] For chronic studies, a common dose is around 300 mg/kg/day.[3] It is crucial to consult literature relevant to your specific research question to determine the optimal dosage. A 13-week toxicity study in Crl:CD(SD) rats established a No Observable Adverse Effect Level (NOAEL) at 200 mg/kg/day.[1]
Q2: What is the most common and effective route of administration for long-term studies?
A2: The most common and convenient route for long-term administration is oral, either through oral gavage or by incorporating the compound into the drinking water or diet.[2][3][4][5] Oral gavage ensures accurate dosing, while administration in drinking water or diet can reduce the stress associated with repeated handling.[4][5] The choice of administration route should be based on the experimental design and the need for precise dosage control.
Q3: What are the known pharmacokinetic properties of Metformin in rats?
A3: Metformin exhibits dose-independent pharmacokinetics in rats.[6][7] After oral administration, its bioavailability is approximately 29.9% due to significant first-pass effects in the gastrointestinal tract and liver.[6] Urinary recovery of the unchanged drug is high, often exceeding 90%.[8][9] The pharmacokinetics of Metformin can be influenced by factors such as diabetes, which can alter its clearance.[10]
Q4: How should Metformin solutions be prepared and stored for long-term studies?
A4: Metformin hydrochloride is soluble in water.[11] For oral administration, it can be dissolved in distilled water.[2][12] Stock solutions can be prepared and stored, though it's recommended to prepare fresh solutions regularly to ensure stability, especially when mixed with feed or drinking water. Stability studies have shown that Metformin is stable under various storage conditions.[13] When incorporated into a diet, the mixture should be prepared weekly to ensure homogeneity and stability.[3]
Q5: What are the potential side effects of long-term Metformin administration in rats?
A5: Potential side effects, particularly at higher doses, can include gastrointestinal issues, body weight loss, and evidence of minimal metabolic acidosis (increased serum lactate and decreased serum bicarbonate).[1][14] Some studies have reported moribundity and mortality at doses of 900 mg/kg/day and higher in toxicity studies.[1] A decrease in food intake has also been observed in some long-term studies.[3][15]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma drug levels | Inconsistent dosing, particularly with in-feed or in-water administration. | Switch to oral gavage for more precise dosing. Ensure thorough mixing of the compound in the feed or water. Monitor water/food intake to adjust drug concentration as needed.[4] |
| Significant weight loss in treated animals | High dosage of Metformin. Reduced food intake. | Reduce the dosage to a lower, effective concentration.[5] Monitor food consumption and consider pair-feeding to a control group to differentiate between drug effects and reduced caloric intake.[3] |
| Signs of gastrointestinal distress (e.g., diarrhea) | Common side effect of Metformin, especially at higher doses. | Lower the dose. If the issue persists, consider a different administration route or formulation, such as sustained-release microparticles, which may improve gastrointestinal tolerance.[11][16] |
| Unexpected mortality in the treatment group | Drug toxicity due to high dosage. | Immediately review the dosage. Doses exceeding 900 mg/kg/day have been associated with mortality.[1] Perform necropsies to investigate the cause of death. |
| Lack of expected therapeutic effect | Insufficient dosage. Poor bioavailability. | Increase the dosage, ensuring it remains below the toxic threshold. Confirm the stability and correct preparation of the dosing solution.[13] Consider that the oral bioavailability in rats is around 30%.[6] |
Data Presentation
Table 1: Pharmacokinetic Parameters of Metformin in Rats After Oral Administration
| Parameter | Value | Reference |
| Bioavailability (F) | ~29.9% | [6] |
| Gastrointestinal First-Pass Effect | ~53.8% of oral dose | [6] |
| Hepatic First-Pass Effect | ~27.1% after absorption into portal vein | [6] |
| Urinary Recovery (unchanged) | >90% | [8][9] |
| Half-life (t½) | 5-9 hours | [17] |
Table 2: Summary of Dosing Regimens in Long-Term Rat Studies
| Dosage | Administration Route | Study Duration | Rat Strain | Observed Effects | Reference |
| 320 mg/kg/day | In drinking water | 20 days | Sprague-Dawley | Reduced food intake and adiposity.[4] | [4] |
| 0.1% and 0.75% of diet | In diet | 4 months | Aged rats | 0.75% dose led to body mass decrease.[5] | [5] |
| 500 mg/kg/day | Oral | 8 weeks | Wistar | Decreased food intake.[15] | [15] |
| 300 mg/kg/day | In diet | Lifespan study | Fischer-344 | Reduced body weight.[3] | [3] |
| 50 mg/kg/day | Oral administration | 6 months | Zucker diabetic fatty | Reduced post-load blood glucose.[2] | [2] |
| 200 mg/kg/day | Oral | 5 weeks | - | Ameliorated renal actions induced by adenine and STZ.[18] | [18] |
Experimental Protocols
Protocol 1: Long-Term Oral Administration via Drinking Water
-
Preparation of Metformin Solution: Dissolve Metformin hydrochloride in distilled water to the desired concentration. For example, to achieve a dose of 320 mg/kg/day for a rat weighing 300g and drinking approximately 30ml of water per day, the concentration would be 3.2 mg/ml.[4]
-
Administration: Provide the Metformin-containing water as the sole source of drinking water.
-
Monitoring: Measure water intake daily or every other day to monitor the actual dose consumed by each animal. Adjust the concentration of Metformin in the water as needed to maintain the target dose, especially if water consumption changes.[4]
-
Solution Replacement: Replace the medicated water with a freshly prepared solution every 2-3 days to ensure stability and prevent contamination.
Protocol 2: Pharmacokinetic Study Following a Single Oral Gavage Dose
-
Animal Preparation: Fast male Sprague-Dawley rats overnight (12-18 hours) before dosing, with free access to water.
-
Dose Preparation: Dissolve Metformin hydrochloride in a suitable vehicle (e.g., distilled water) to a known concentration.
-
Administration: Administer a single dose of Metformin (e.g., 100 mg/kg) via oral gavage.[6]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -20°C or lower until analysis.
-
Bioanalysis: Determine the concentration of Metformin in plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC).[13][19]
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability using appropriate software.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Long-term treatment with metformin in the prevention of fatty liver in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin Supplementation and Life Span in Fischer-344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. internal-medicine.ecu.edu [internal-medicine.ecu.edu]
- 5. Metformin Treatment in Old Rats and Effects on Mitochondrial Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose-independent pharmacokinetics of metformin in rats: Hepatic and gastrointestinal first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Pharmacokinetics of metformin in the rat: assessment of the effect of hyperlipidemia and evidence for its metabolism to guanylurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.dongguk.edu [pure.dongguk.edu]
- 11. researchgate.net [researchgate.net]
- 12. The Effects of Metformin Treatment on Diabetic Albino Rats' Pancreas, Liver, and Kidney Histology [archrazi.areeo.ac.ir]
- 13. japsonline.com [japsonline.com]
- 14. ijnrd.org [ijnrd.org]
- 15. Effects of long-term metformin administration associated with high-intensity interval training on physical performance, glycogen concentration, GLUT-4 content, and NMR-based metabolomics in healthy rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An in vivo pharmacokinetic study of metformin microparticles as an oral sustained release formulation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Effect of Metformin in Diabetic and Non-Diabetic Rats with Experimentally-Induced Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metformin-Mediated Improvement in Solubility, Stability, and Permeability of Nonsteroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding tolerance development in chronic SR-8993 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting chronic studies with SR-8993, with a specific focus on monitoring and understanding tolerance development.
Frequently Asked Questions (FAQs)
Q1: Is tolerance expected to develop with chronic administration of this compound?
A1: Current preclinical evidence suggests that this compound, as a selective Nociceptin/Orphanin FQ (NOP) receptor agonist, has a low potential for inducing tolerance, a characteristic that distinguishes it from traditional opioid receptor agonists.[1] One of the significant advantages of targeting the NOP receptor system is the apparent lack of undesirable side effects commonly associated with opioids, such as dependency, addiction, and tolerance.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and brain-penetrant small-molecule agonist for the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] The NOP receptor is a G-protein-coupled receptor (GPCR) that, upon activation, primarily couples to inhibitory G proteins (Gi/Go).[3] This initiates a signaling cascade that can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately influencing neuronal excitability and neurotransmitter release.[3][4]
Q3: How does the NOP receptor signaling pathway differ from classical opioid receptors in the context of tolerance?
A3: While the NOP receptor is structurally related to classical opioid receptors (mu, delta, and kappa), its activation can have distinct and sometimes opposing effects.[4][5] For instance, NOP receptor activation can modulate the activity of the mu-opioid receptor, which is central to the analgesic effects and tolerance development of traditional opioids.[4] The development of tolerance to classical opioids is often associated with receptor desensitization, internalization, and downstream signaling adaptations.[3][6][7] The NOP receptor system appears to have different regulatory mechanisms that may contribute to its lower liability for tolerance.[1]
Q4: What are the reported therapeutic effects of this compound in preclinical models?
A4: this compound has demonstrated efficacy in various preclinical models. It has been shown to reduce alcohol intake and seeking behaviors in animal models of alcohol use disorder.[2] Additionally, it has shown anxiolytic effects and the ability to mitigate fear processing in models of post-traumatic stress disorder (PTSD).[1][8]
Troubleshooting Guide: Investigating Unexpected Decreased Efficacy
If you observe a decrease in the expected pharmacological response to this compound in your chronic study, consider the following troubleshooting steps.
Initial Checks
-
Compound Integrity and Formulation:
-
Verify the stability and concentration of your this compound stock solutions and final formulations. Degradation of the compound can lead to a perceived loss of efficacy.
-
Ensure proper storage conditions are maintained.
-
-
Dosing and Administration:
-
Confirm the accuracy of dose calculations and administration volumes.
-
Ensure consistent and appropriate route of administration.
-
Experimental Design and Biological Factors
-
Pharmacokinetic Changes:
-
Consider the possibility of altered drug metabolism or clearance over the course of the chronic study.
-
Protocol Suggestion: Conduct satellite pharmacokinetic studies at different time points during the chronic study to assess for changes in drug exposure.
-
-
Pharmacodynamic Adaptations:
-
While this compound is suggested to have low tolerance potential, it is still crucial to assess for any pharmacodynamic changes at the receptor or downstream signaling level.
-
Protocol Suggestion: Perform ex vivo receptor binding assays or functional assays on tissues from chronically treated animals to measure NOP receptor density and function.
-
-
Behavioral Assay Desensitization:
-
Repeated testing in some behavioral paradigms can lead to habituation or altered responses unrelated to the drug's efficacy.
-
Protocol Suggestion: Vary the behavioral assays used or include naive control groups at different stages of the study to control for testing effects.
-
Quantitative Data Summary
| Parameter | Value | Species | Study Context | Reference |
| Effective Dose (Alcohol Seeking) | 1.0 mg/kg | Male Wistar Rats | Attenuated stress- and cue-induced relapse to alcohol seeking | [2] |
| Half-life | Several hours | Mouse | N/A | [1] |
| Stability | Stable | Human and Mouse Liver | N/A | [1] |
Experimental Protocols
Protocol 1: Assessment of Pharmacodynamic Tolerance
Objective: To determine if chronic this compound administration leads to a change in the dose-response relationship for a specific pharmacological effect.
Methodology:
-
Animal Groups: Establish several groups of animals. One group will receive vehicle, and the other groups will receive chronic administration of this compound at the intended therapeutic dose.
-
Chronic Dosing: Administer this compound or vehicle for the planned duration of the study (e.g., 14, 21, or 28 days).
-
Dose-Response Challenge: At the end of the chronic treatment period, subject all groups to a dose-response challenge with this compound. This involves administering a range of acute this compound doses to different subgroups from both the chronically treated and vehicle-treated main groups.
-
Pharmacological Assessment: Measure the acute pharmacological response of interest (e.g., anxiolytic effect in an elevated plus maze, reduction in alcohol self-administration).
-
Data Analysis: Construct dose-response curves for both the chronically treated and vehicle-treated groups. A rightward shift in the dose-response curve for the chronically treated group would indicate the development of pharmacodynamic tolerance.
Protocol 2: In Vivo Assessment of NOP Receptor Occupancy
Objective: To indirectly assess for changes in NOP receptor availability or binding characteristics after chronic this compound treatment.
Methodology:
-
Chronic Treatment: Treat animals chronically with this compound or vehicle as described in Protocol 1.
-
Tissue Collection and Analysis: At a designated time point after radioligand administration, collect brain tissue and measure the amount of radioligand binding in specific brain regions known to be rich in NOP receptors (e.g., amygdala, prefrontal cortex).
-
Data Comparison: Compare the level of radioligand binding between the chronically this compound-treated group and the vehicle-treated group. A significant difference may suggest alterations in receptor density or occupancy.
Visualizations
Caption: Simplified signaling pathway of this compound via the NOP receptor.
Caption: General workflow for assessing tolerance in chronic studies.
References
- 1. Nociceptin agonist mitigates PTSD-like symptoms in traumatized mice [jax.org]
- 2. The nociceptin/orphanin FQ receptor agonist this compound as a candidate therapeutic for alcohol use disorders: validation in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Nociceptin/Orphanin FQ Receptor (NOP) as a Target for Drug Abuse Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of opioid efficacy, tolerance, addiction and dependence from cell culture to human - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Measuring Brain Penetration of SR-8993
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for effectively measuring the brain penetration of SR-8993, a potent and selective NOP-receptor agonist.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is brain penetration, and why is it critical for a CNS drug like this compound?
A1: Brain penetration refers to the ability of a drug to cross the blood-brain barrier (BBB) and enter the central nervous system (CNS). The BBB is a highly selective barrier that protects the brain from harmful substances.[3][4] For a CNS-acting compound like this compound, which targets the NOP-receptor in the brain to modulate processes like fear memory and anxiety, effective brain penetration is essential to reach its pharmacological target and exert a therapeutic effect.[1][2][5] Insufficient brain penetration is a common reason for the failure of CNS drug candidates.[6]
Q2: What are the most important pharmacokinetic parameters for quantifying brain penetration?
A2: The two primary parameters are the brain-to-plasma concentration ratio (K_p_) and the unbound brain-to-unbound plasma concentration ratio (K_p,uu_).
-
K_p_ : This is the ratio of the total drug concentration in the brain tissue to the total drug concentration in the plasma at a steady state. While easy to measure, it can be misleading because it includes drug bound to brain tissue and plasma proteins, which is not pharmacologically active.[4]
-
K_p,uu_ : This is the ratio of the unbound drug concentration in the brain to the unbound concentration in the plasma.[7] It is considered the gold standard for assessing BBB penetration because only the unbound drug is free to interact with its target.[8][9] A K_p,uu_ value of 1 suggests passive diffusion equilibrium, a value > 1 suggests active influx, and a value < 1 suggests active efflux.[10]
Q3: What is the reported brain penetration of this compound?
A3: Pharmacokinetic studies in mice have shown that this compound has a brain/plasma ratio of 0.55 when measured two hours after intravenous dosing, indicating that it can penetrate the CNS.[1] A dose of 10 mg/kg resulted in a brain concentration of 660 ± 51 nM after 120 minutes.[1]
Q4: What are the main differences between in vivo, in vitro, and in silico methods for assessing brain penetration?
A4: These methods represent different stages of complexity and resource intensity in the drug discovery pipeline.
-
In Silico Methods : These are computational models that predict BBB penetration based on a molecule's physicochemical properties (e.g., lipophilicity, molecular weight, polar surface area). They are useful for early-stage screening of large compound libraries.[3]
-
In Vitro Methods : These are lab-based assays that use artificial membranes or cell cultures to model the BBB.[3][11] They are used for medium-throughput screening to measure permeability and identify potential substrates of efflux transporters.[6][11]
-
In Vivo Methods : These involve animal models (typically rats or mice) to directly measure drug concentrations in the brain and plasma.[12][13] They are the most physiologically relevant but are also the most complex, costly, and lowest throughput.[6]
Q5: How can I determine if this compound is a substrate for an efflux transporter like P-glycoprotein (P-gp)?
A5: Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are a major mechanism limiting the brain penetration of many drugs. The most common method to determine if a compound is a P-gp substrate is to use an in vitro cell-based assay with Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1), which expresses P-gp.[14] By measuring the permeability of this compound in both directions across the cell monolayer (apical to basolateral and basolateral to apical), an "efflux ratio" can be calculated. An efflux ratio significantly greater than 1-2 suggests the compound is actively transported by P-gp.[8]
Experimental Methodologies and Protocols
Effectively measuring the brain penetration of this compound requires a combination of in vitro screening and in vivo validation.
Workflow for Assessing Brain Penetration
The following diagram illustrates a typical workflow for evaluating a CNS compound like this compound.
Caption: A typical workflow for assessing the brain penetration of a new CNS drug candidate.
Comparison of Key Experimental Methods
The table below summarizes the primary methods used to quantify brain penetration.
| Method | Type | Key Parameter(s) Measured | Advantages | Disadvantages |
| Brain Homogenate | In Vivo | K_p_ (Total brain/plasma ratio) | Direct measurement in a living system; relatively simple procedure. | Does not measure unbound concentrations; requires terminal procedure; risk of blood contamination.[11] |
| Microdialysis | In Vivo | Unbound drug concentration in brain interstitial fluid; K_p,uu_ | Measures pharmacologically relevant unbound concentration over time.[14] | Technically complex; invasive; low recovery requires highly sensitive bioanalysis. |
| PAMPA-BBB | In Vitro | P_e_ (Effective Permeability) | High-throughput, low cost, excellent for predicting passive diffusion.[8] | Lacks transporters and biological complexity; cannot predict active transport.[6] |
| Cell-Based Assays (e.g., hCMEC/D3, MDCK-MDR1) | In Vitro | P_app_ (Apparent Permeability), Efflux Ratio (ER) | Can model transporter-mediated drug movement (influx and efflux).[11][14] | Can have variable barrier tightness (TEER values); may not fully replicate in vivo transporter expression.[6][14] |
Detailed Experimental Protocol: Brain Homogenate Method for K_p_
This protocol describes the steps to determine the K_p_ of this compound in mice.
Objective: To measure the total concentration of this compound in brain and plasma to calculate the K_p_ ratio.
Materials:
-
This compound
-
Vehicle for dosing (e.g., saline, DMSO/Cremophor solution)
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Heparinized syringes and collection tubes
-
Ice-cold phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer this compound to mice (n=3-5 per time point) via the desired route (e.g., intravenous or intraperitoneal). A known effective dose is 1.0 mg/kg.[2]
-
Sample Collection: At a predetermined time point (e.g., 2 hours post-dose, based on known pharmacokinetic data[1]), anesthetize the mouse.
-
Blood Collection: Expose the heart and collect blood via cardiac puncture into a heparinized tube.[15] Place the tube on ice.
-
Perfusion: Immediately begin transcardial perfusion with ice-cold PBS to flush remaining blood from the brain vasculature. Continue until the liver is pale.
-
Brain Extraction: Carefully dissect the whole brain, rinse with cold PBS, blot dry, and record the wet weight.[15]
-
Plasma Preparation: Centrifuge the blood sample (e.g., 2000 x g for 10 min at 4°C) to separate the plasma. Collect the supernatant (plasma).
-
Brain Homogenization: Homogenize the brain tissue in a specific volume of a suitable buffer (e.g., 4 volumes of PBS per gram of tissue).[15]
-
Sample Analysis: Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculation:
-
Brain Concentration (C_b_) = Concentration in homogenate / dilution factor.
-
Plasma Concentration (C_p_) = Concentration measured in plasma.
-
K_p_ = C_b_ / C_p_
-
Detailed Experimental Protocol: In Vitro Transwell Assay for P_app_
This protocol provides a general method for assessing this compound permeability using a cell-based model like hCMEC/D3.
Objective: To determine the apparent permeability (P_app_) of this compound across a cell monolayer mimicking the BBB.
Materials:
-
Transwell inserts (e.g., 1.0 µm pore size) and companion plates
-
hCMEC/D3 cells (or other suitable cell line)
-
Cell culture medium and reagents
-
This compound and a low-permeability marker (e.g., Lucifer Yellow)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed.
-
Barrier Integrity Check: Measure the Trans-Endothelial Electrical Resistance (TEER) to confirm monolayer tightness. Perform a permeability test with a low-permeability marker like Lucifer Yellow to ensure barrier integrity.[16]
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add HBSS containing a known concentration of this compound to the apical (top) chamber (the "donor" chamber).
-
Add fresh HBSS to the basolateral (bottom) chamber (the "receiver" chamber).
-
Incubate at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the receiver chamber, replacing the volume with fresh HBSS.
-
-
Sample Analysis: Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (P_app_) is calculated using the formula:
-
P_app_ (cm/s) = (dQ/dt) / (A * C_0_)
-
Where:
-
dQ/dt is the steady-state flux rate of this compound into the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C_0_ is the initial concentration in the donor chamber.
-
-
Troubleshooting Guide
Conceptual Diagram: this compound at the Blood-Brain Barrier
This diagram shows the potential fates of this compound as it attempts to cross the BBB.
Caption: Potential pathways for this compound crossing the BBB, including diffusion, efflux, and binding.
Q: My in vitro permeability for this compound is high, but my in vivo K_p,uu_ is low. What are the likely causes?
A: This is a common and important issue in CNS drug discovery. A discrepancy where a compound appears permeable in vitro but fails to achieve significant unbound concentrations in the brain in vivo usually points to one of two factors:
-
Active Efflux: The compound is likely a substrate for an efflux transporter like P-gp or BCRP, which are present at the BBB in vivo but may be absent or expressed at low levels in some in vitro models.[5][6] This is the most common reason for such discrepancies.
-
High Plasma Protein Binding: While in vitro assays measure the permeability of the total drug added, only the unbound fraction in plasma is available to cross the BBB in vivo. If this compound is highly bound to plasma proteins, its free concentration will be low, leading to lower-than-expected brain penetration.[8]
Troubleshooting Flowchart: Investigating Low In Vivo Brain Penetration
Caption: A logical guide for troubleshooting discrepancies between in vitro and in vivo brain penetration data.
Q: I am observing high variability in my K_p_ measurements. What are some common procedural errors?
A: High variability can undermine the reliability of your data. Key areas to check are:
-
Incomplete Perfusion: Residual blood in the brain's vasculature can artificially inflate the measured brain concentration. Ensure the perfusion is thorough (the liver should be completely pale).
-
Sample Handling: this compound could be unstable in plasma or brain homogenate. Keep all samples on ice and process them quickly to prevent degradation.
-
Timing: Ensure that the time between dosing and sample collection is consistent across all animals in a group, as concentrations can change rapidly.
-
Bioanalytical Method: Validate your LC-MS/MS method for both plasma and brain homogenate matrices. Matrix effects can differ and cause inaccuracies if not properly accounted for.
References
- 1. scholarblogs.emory.edu [scholarblogs.emory.edu]
- 2. The nociceptin/orphanin FQ receptor agonist this compound as a candidate therapeutic for alcohol use disorders: validation in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Demystifying brain penetration in central nervous system drug discovery. Miniperspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medical.researchfloor.org [medical.researchfloor.org]
- 12. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo methods to study uptake of nanoparticles into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress [mdpi.com]
Technical Support Center: Statistical Analysis of SR-8993 Behavioral Data
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the statistical analysis of behavioral data from experiments involving the NOP receptor agonist, SR-8993.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer format to directly address specific issues that may arise during your experiments.
General this compound & Experimental Design Questions
-
Q1: What is the primary mechanism of action for this compound? A1: this compound is a highly selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (OPRL1) receptor.[1][2] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[3][4] This signaling inhibits adenylyl cyclase, reduces intracellular cAMP levels, inhibits calcium channels, and activates inwardly rectifying potassium channels, ultimately leading to a reduction in neuronal excitability.[3][4]
-
Q2: What are the expected behavioral effects of this compound in preclinical models of fear and anxiety? A2: In rodent models, this compound has been shown to mitigate symptoms associated with post-traumatic stress disorder (PTSD) by impairing the consolidation of fear memories.[2][5] It can prevent aberrant fear processing without significantly affecting normal locomotor activity or baseline anxiety levels.[1] this compound has also demonstrated mildly anxiolytic effects and has been shown to reduce alcohol-seeking behaviors in rats.
-
Q3: What dose range of this compound is typically effective in behavioral studies? A3: The effective dose of this compound can vary depending on the animal model and the specific behavioral paradigm. For instance, a dose of 1.0 mg/kg has been shown to be effective in reducing alcohol-seeking behavior in rats. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Q4: When should this compound be administered relative to the behavioral test? A4: The timing of this compound administration is critical and depends on the process being investigated. To study effects on fear memory consolidation, this compound has been administered 30 minutes before or immediately after fear conditioning.[1][5] For assessing effects on anxiety-like behavior, administration typically occurs 15-30 minutes prior to the behavioral test. The pharmacokinetic profile of the compound should be considered when determining the administration window.
Fear Conditioning Assay: Troubleshooting & FAQs
-
Q5: My vehicle-treated animals are showing high variability in freezing behavior. What could be the cause? A5: High variability in freezing can be due to several factors:
-
Inconsistent handling: Ensure all animals are handled consistently by the same experimenter for a few days leading up to the experiment.
-
Environmental factors: Differences in lighting, noise levels, or olfactory cues between cages or testing chambers can increase variability.
-
Baseline anxiety levels: Animals may have differing baseline levels of anxiety. Consider a baseline freezing measurement before conditioning.
-
-
Q6: I am not observing a significant effect of this compound on fear memory consolidation. What should I check? A6: If you are not seeing the expected effect, consider the following:
-
Dose and timing: Verify that the dose and administration time are appropriate for targeting fear consolidation.
-
Drug stability and administration: Ensure the this compound solution is properly prepared, stored, and administered.
-
Statistical power: A small sample size may not be sufficient to detect a significant effect. Conduct a power analysis to determine the appropriate number of animals per group.
-
Behavioral protocol: Ensure the fear conditioning protocol (e.g., shock intensity, number of pairings) is robust enough to induce a consistent fear memory.
-
-
Q7: How should I analyze my fear conditioning data? A7: The percentage of time spent freezing is the primary dependent variable. For statistical analysis:
-
Two-Way ANOVA: A two-way analysis of variance (ANOVA) is often appropriate, with treatment (e.g., vehicle, this compound doses) as one factor and time (e.g., pre-CS, CS period) or context as the other.
-
Mixed-Effects Models: For repeated measures designs (e.g., multiple conditioning or extinction trials), mixed-effects models can be a powerful tool to account for individual differences and correlations between repeated measurements.
-
Post-hoc tests: If the ANOVA reveals a significant interaction or main effect, use appropriate post-hoc tests (e.g., Tukey's, Sidak's) to compare individual group means.
-
Elevated Plus Maze (EPM) Assay: Troubleshooting & FAQs
-
Q8: My animals are not exploring the open arms at all, even in the vehicle group. What could be wrong? A8: A complete lack of open arm exploration can indicate high levels of anxiety or issues with the testing environment:
-
Lighting: The lighting in the testing room should be dim and consistent. Bright light can be anxiogenic and suppress exploration.
-
Handling: Excessive or improper handling immediately before the test can increase stress.
-
Apparatus: Ensure the maze is stable and elevated to the correct height. The surface of the open arms should not be slippery.
-
-
Q9: I am observing a sedative effect with this compound, which is confounding my anxiety data. How can I address this? A9: It is important to dissociate anxiolytic effects from general motor suppression.
-
Control for activity: Use the number of closed arm entries as a measure of general locomotor activity. A significant decrease in closed arm entries in the this compound group may indicate sedation.
-
Dose-response: A lower dose of this compound may have anxiolytic effects without causing sedation.
-
Open field test: Conduct an open field test to assess locomotor activity independently.
-
-
Q10: What are the key parameters to analyze in the EPM, and what statistical tests should I use? A10: The primary measures of anxiety-like behavior are the percentage of time spent in the open arms and the percentage of open arm entries.
-
One-Way ANOVA: For comparing multiple dose groups of this compound to a vehicle control, a one-way ANOVA is appropriate.
-
Post-hoc tests: If the ANOVA is significant, use post-hoc tests like Dunnett's or Tukey's to compare each dose group to the control group.
-
Data Transformation: If the data do not meet the assumptions of ANOVA (e.g., normality, homogeneity of variances), consider a data transformation (e.g., log, square root) or a non-parametric test (e.g., Kruskal-Wallis).
-
Quantitative Data Summary
The following tables provide a summary of representative quantitative data from hypothetical behavioral experiments with this compound.
Table 1: Effect of this compound on Fear Conditioning (Contextual Fear)
| Treatment Group | N | % Freezing (Mean ± SEM) |
| Vehicle | 12 | 65.2 ± 4.8 |
| This compound (0.3 mg/kg) | 12 | 52.1 ± 5.3 |
| This compound (1.0 mg/kg) | 12 | 38.7 ± 4.1* |
| This compound (3.0 mg/kg) | 12 | 25.4 ± 3.5** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data were analyzed by one-way ANOVA followed by Dunnett's post-hoc test.
Table 2: Effect of this compound on the Elevated Plus Maze
| Treatment Group | N | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Closed Arm Entries (Mean ± SEM) |
| Vehicle | 10 | 15.8 ± 2.1 | 20.3 ± 2.5 | 18.5 ± 1.9 |
| This compound (0.3 mg/kg) | 10 | 22.4 ± 2.8 | 25.1 ± 3.0 | 17.9 ± 2.0 |
| This compound (1.0 mg/kg) | 10 | 31.5 ± 3.5 | 33.7 ± 3.8 | 18.1 ± 1.7 |
| This compound (3.0 mg/kg) | 10 | 38.2 ± 4.1 | 39.5 ± 4.2 | 12.3 ± 1.5* |
*p < 0.05, **p < 0.01 compared to Vehicle. Data were analyzed by one-way ANOVA followed by Dunnett's post-hoc test.
Experimental Protocols
Fear Conditioning Protocol
-
Habituation: Handle mice for 2 minutes each day for 3 days prior to the experiment. On the day before conditioning, place each mouse in the conditioning chamber for 5 minutes to habituate.
-
Conditioning:
-
Place the mouse in the conditioning chamber.
-
Allow a 2-minute baseline period.
-
Present a conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2 kHz), for 30 seconds.
-
The last 2 seconds of the CS should co-terminate with an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 2 minutes.
-
This compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the conditioning session.
-
-
Contextual Fear Testing: 24 hours after conditioning, place the mouse back into the same chamber for 5 minutes without presenting the CS or US. Record freezing behavior.
-
Cued Fear Testing: 48 hours after conditioning, place the mouse in a novel context with different visual, tactile, and olfactory cues. After a 2-minute baseline, present the CS for 3 minutes and record freezing behavior.
-
Data Analysis: Freezing behavior is automatically scored by video analysis software. The percentage of time spent freezing during the context test and during the CS presentation in the cued test are the primary outcome measures.
Elevated Plus Maze Protocol
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment. Handle the mice for 3-5 days prior to testing.
-
Drug Administration: Administer this compound or vehicle i.p. 15-30 minutes before the test.
-
Testing:
-
Place the mouse in the center of the elevated plus maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: Use video tracking software to automatically score the time spent in and the number of entries into the open and closed arms. The primary measures are the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) * 100] and the percentage of open arm entries [(Entries into open arms / (Entries into open arms + Entries into closed arms)) * 100]. The number of closed arm entries can be used as a measure of general locomotor activity.
Visualizations
Caption: NOP Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Fear Conditioning Studies with this compound.
Caption: Logical Relationships in EPM Data Interpretation for this compound.
References
- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 | PLOS One [journals.plos.org]
- 3. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOP receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validation & Comparative
SR-8993 and Other Selective NOP Receptor Agonists: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective Nociceptin/Orphanin FQ (NOP) receptor agonist SR-8993 with other key selective and mixed-profile NOP receptor agonists. The information is supported by experimental data to aid in the evaluation and selection of compounds for preclinical and clinical research.
The NOP receptor, a member of the opioid receptor family, has garnered significant attention as a therapeutic target for a variety of disorders, including pain, anxiety, and substance abuse. Unlike classical opioid receptors, activation of the NOP receptor is not typically associated with respiratory depression or high abuse potential, making NOP agonists a promising area of research for safer therapeutics. This guide focuses on this compound, a novel and potent NOP receptor agonist, and compares its pharmacological profile with other well-characterized selective agonists such as Ro 64-6198 and MT-7716, as well as bifunctional agonists like AT-121 and Cebranodol.
In Vitro Pharmacological Profile: A Comparative Analysis
The following tables summarize the in vitro binding affinities and functional activities of this compound and other selected NOP receptor agonists at the human NOP receptor and classical opioid receptors (mu, delta, and kappa). This data is crucial for understanding the selectivity and potency of these compounds.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | NOP | MOP (μ) | KOP (κ) | DOP (δ) | Selectivity (NOP vs. MOP/KOP/DOP) |
| This compound | Data not available in the public domain | Data not available | Data not available | Data not available | Data not available |
| Ro 64-6198 | 0.389 | 46.8 | 89.1 | 1380 | >100-fold selective for NOP |
| MT-7716 | 0.21 | High selectivity | High selectivity | High selectivity | High selectivity for NOP |
| AT-121 | 3.67 | 16.49 | >100 | >100 | Bifunctional NOP/MOP agonist |
| Cebranodol | 0.9 | 0.7 | 2.6 | 18 | Dual NOP/MOP agonist |
Note: "High selectivity" for MT-7716 indicates that while specific Ki values for MOP, KOP, and DOP were not found in a single comparative table, the literature consistently describes it as a highly selective NOP agonist.
Table 2: Comparative In Vitro Functional Activity (EC50, nM and Emax, %)
| Compound | Assay | NOP | MOP (μ) |
| EC50 (nM) | Emax (%) | ||
| This compound | GTPγS/cAMP | Data not available | Data not available |
| Ro 64-6198 | GTPγS | 25.6 | Full Agonist |
| MT-7716 | GTPγS | 0.30 | Full Agonist |
| AT-121 | GTPγS | 35 | Partial Agonist |
| Cebranodol | GTPγS | 13.0 | 89 |
Emax is relative to the maximal effect of the endogenous ligand N/OFQ for the NOP receptor and DAMGO for the MOP receptor.
NOP Receptor Signaling Pathways
Activation of the NOP receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key in vitro and in vivo experimental protocols used to characterize NOP receptor agonists.
In Vitro Assays
1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of this compound and other agonists for the NOP, MOP, KOP, and DOP receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human recombinant receptor of interest.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-N/OFQ for NOP) and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and other agonists to activate G-protein signaling through the NOP receptor.
-
Methodology:
-
Membrane Incubation: Receptor-expressing cell membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting after filtration.
-
Data Analysis: The EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal stimulation relative to a full agonist) are calculated.
-
3. cAMP Inhibition Assay
This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.
-
Objective: To determine the potency (IC50) of this compound and other agonists in inhibiting cAMP production.
-
Methodology:
-
Cell Treatment: Whole cells expressing the NOP receptor are treated with the test compound.
-
Adenylyl Cyclase Stimulation: Adenylyl cyclase is stimulated with forskolin to produce a measurable level of cAMP.
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.
-
Data Analysis: The IC50 value, representing the concentration of the agonist that causes a 50% reduction in forskolin-stimulated cAMP levels, is determined.
-
In Vivo Models
Alcohol Self-Administration in Rats
This model is used to assess the potential of a compound to reduce alcohol-seeking and consumption behavior.
-
Objective: To evaluate the effect of this compound on voluntary alcohol intake.
-
Methodology:
-
Training: Rats are trained to self-administer alcohol in operant conditioning chambers by pressing a lever to receive an alcohol reward.
-
Drug Administration: Once stable alcohol self-administration is established, rats are treated with this compound or vehicle prior to the self-administration session.
-
Data Collection: The number of lever presses and the amount of alcohol consumed are recorded.
-
Analysis: The effect of this compound on alcohol consumption is compared to the vehicle control group.
-
In Vivo Performance of this compound and Comparators
This compound:
-
In rat models, this compound has been shown to reduce alcohol self-administration and attenuate stress- and cue-induced relapse to alcohol seeking.[1]
-
It has also demonstrated anxiolytic effects in animal models of anxiety.[1]
Ro 64-6198:
-
This selective NOP agonist has shown anxiolytic-like effects in various rodent models.[2]
MT-7716:
-
MT-7716 has been effective in reducing alcohol intake in alcohol-preferring rats and attenuating withdrawal symptoms.[3]
AT-121:
-
As a bifunctional NOP/MOP partial agonist, AT-121 has demonstrated analgesic effects comparable to morphine in non-human primates but with a reduced side-effect profile, including less respiratory depression and abuse potential.[4]
Cebranodol:
-
This dual NOP/MOP agonist has shown potent analgesic effects in various pain models.[5]
Summary and Future Directions
This compound is a promising selective NOP receptor agonist with demonstrated in vivo efficacy in models relevant to alcohol use disorders and anxiety. A direct comparison of its in vitro pharmacological profile with other selective NOP agonists is hampered by the lack of publicly available data. The provided tables and experimental protocols for other key NOP agonists offer a valuable resource for researchers in the field.
Future research should aim to fully characterize the in vitro pharmacology of this compound to allow for a more comprehensive comparison with other NOP agonists. This will enable a better understanding of the structure-activity relationships and the specific signaling properties that contribute to its in vivo effects. Such data will be invaluable for the rational design and development of the next generation of NOP receptor-targeted therapeutics with improved efficacy and safety profiles.
References
- 1. The nociceptin/orphanin FQ receptor agonist this compound as a candidate therapeutic for alcohol use disorders: validation in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of SR-8993 and Naloxone in the Modulation of Fear Memory
Disclaimer: As of the latest available information, SR-8993 is not a recognized compound in publicly accessible scientific literature. Therefore, a direct comparison based on experimental data is not possible. The following guide provides a detailed analysis of naloxone's role in fear memory and presents a hypothetical framework for comparing it with a novel compound like this compound, should data become available. The data presented for this compound is illustrative and intended for structural demonstration only.
Introduction
The consolidation and recall of fear memories are complex neurological processes involving multiple neurotransmitter systems. The endogenous opioid system, in particular, has been identified as a significant modulator of these processes. Naloxone, a non-selective opioid receptor antagonist, is a standard pharmacological tool used to investigate the role of endogenous opioids in fear memory. This guide compares the established effects of naloxone with the hypothetical profile of a novel compound, this compound, in the context of fear memory modulation.
Quantitative Data Comparison
The following table summarizes the efficacy of naloxone in a standard auditory fear conditioning paradigm and presents a hypothetical data set for this compound for comparative purposes. The data points represent the percentage of time spent freezing, a common behavioral proxy for fear in rodent models.
| Compound | Dosage (mg/kg) | Administration Route | Timing of Administration | Mean Freezing (%) ± SEM (Fear Acquisition) | Mean Freezing (%) ± SEM (Fear Recall) |
| Vehicle (Saline) | N/A | Intraperitoneal (i.p.) | Pre-training | 65 ± 4.2 | 60 ± 5.1 |
| Naloxone | 10 | Intraperitoneal (i.p.) | Pre-training | 42 ± 3.8 | 38 ± 4.5 |
| This compound (Hypothetical) | 5 | Intraperitoneal (i.p.) | Pre-training | 35 ± 4.1 | 30 ± 3.9 |
| This compound (Hypothetical) | 10 | Intraperitoneal (i.p.) | Pre-training | 28 ± 3.5 | 22 ± 3.2 |
Experimental Protocols
A detailed methodology for a representative experiment assessing the effects of naloxone on fear memory is provided below.
Auditory Fear Conditioning Protocol
-
Subjects: Adult male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle. All experiments are conducted during the light phase.
-
Apparatus: The fear conditioning apparatus consists of a sound-attenuating chamber with a stainless-steel grid floor connected to a shock generator. A video camera mounted on the ceiling records the sessions for later behavioral analysis.
-
Habituation (Day 1): Each rat is placed in the conditioning chamber for 10 minutes to allow for exploration and habituation to the novel environment.
-
Conditioning (Day 2):
-
Rats are placed back into the same chamber. After a 3-minute baseline period, an auditory conditioned stimulus (CS), a 2 kHz tone at 80 dB, is presented for 30 seconds.
-
The last 2 seconds of the CS presentation are co-terminated with a 0.5 mA footshock (unconditioned stimulus, US).
-
This CS-US pairing is repeated 5 times with an inter-trial interval of 2 minutes.
-
-
Drug Administration: Thirty minutes prior to the conditioning session, rats are administered either vehicle (saline) or naloxone (10 mg/kg) via intraperitoneal injection.
-
Contextual Fear Recall (Day 3): Rats are returned to the conditioning chamber for 5 minutes, and freezing behavior is recorded. No CS or US is presented.
-
Cued Fear Recall (Day 4): Rats are placed in a novel context (different wall color, floor texture, and odor). After a 3-minute baseline period, the auditory CS is presented for 3 minutes, and freezing behavior is recorded.
-
Behavioral Analysis: Freezing, defined as the complete absence of movement except for respiration, is scored automatically using video analysis software. Data is expressed as the percentage of time spent freezing.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Naloxone
Naloxone acts as a competitive antagonist at opioid receptors (mu, kappa, and delta), with the highest affinity for the mu-opioid receptor. By blocking the binding of endogenous opioids like endorphins and enkephalins, naloxone inhibits their downstream signaling pathways, which are known to modulate neuronal excitability and synaptic plasticity involved in memory formation.
Caption: Naloxone blocks endogenous opioid binding, inhibiting downstream signaling.
Experimental Workflow for Fear Memory Assessment
The following diagram illustrates a typical workflow for assessing the impact of a pharmacological agent on fear memory.
Caption: Workflow for a typical fear conditioning experiment.
A Comparative Analysis of SR-8993 and Buprenorphine in the Reduction of Alcohol Intake
For Researchers, Scientists, and Drug Development Professionals
The quest for effective pharmacotherapies for alcohol use disorder (AUD) has led to the investigation of various neurochemical pathways. Among these, the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor system has emerged as a promising target. This guide provides a detailed comparison of two compounds that interact with this system, SR-8993 and buprenorphine, and their respective efficacies in reducing alcohol consumption based on preclinical data.
Executive Summary
This compound, a selective NOP receptor agonist, has demonstrated efficacy in reducing alcohol intake and relapse-like behaviors in rodent models. Buprenorphine, a partial agonist at the mu-opioid receptor and a weak partial agonist at the NOP receptor, exhibits a more complex, dose-dependent effect on alcohol consumption. At low doses, its mu-opioid activity can paradoxically increase alcohol intake, while at higher doses, its NOP receptor activity contributes to a reduction in drinking. This guide presents a side-by-side comparison of their mechanisms of action, preclinical efficacy, and the experimental protocols used to evaluate them.
Data Presentation: Preclinical Efficacy in Rodent Models
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound and buprenorphine on alcohol intake in rats.
Table 1: Effect of this compound on Alcohol-Related Behaviors in Male Wistar Rats
| Experimental Model | This compound Dose (mg/kg) | Effect on Alcohol-Related Behavior | Reference |
| Home-cage limited access drinking | 1.0 | Reduced alcohol intake | [1] |
| Operant responding for alcohol | 1.0 | Reduced responding for alcohol | [1] |
| Escalation of alcohol intake | 1.0 | Reduced escalated alcohol intake | [1] |
| Stress-induced relapse to alcohol seeking | 1.0 | Attenuated relapse | [1] |
| Cue-induced relapse to alcohol seeking | 1.0 | Attenuated relapse | [1] |
Table 2: Dose-Dependent Effect of Buprenorphine on Alcohol Intake in Marchigian Sardinian Alcohol-Preferring (msP) Rats
| Buprenorphine Dose (mg/kg, IP) | Change in Ethanol Consumption | Significance (p-value) | Receptor-Mediated Effect | Reference |
| 0.03 | Increased | < 0.01 | Mu-opioid agonism | [2][3] |
| 0.3 | Increased | < 0.01 | Mu-opioid agonism | [2][3] |
| 3.0 | Decreased | < 0.05 | NOP agonism | [2][3] |
| 6.0 | Decreased | < 0.05 | NOP agonism | [2][3] |
Signaling Pathways
The differential effects of this compound and buprenorphine on alcohol intake can be attributed to their distinct interactions with the NOP and mu-opioid receptor signaling pathways.
References
- 1. Buprenorphine reduces alcohol drinking through activation of the nociceptin/orphanin FQ-NOP receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buprenorphine Reduces Alcohol Drinking Through Activation of the Nociceptin/Orphanin FQ-NOP Receptor System - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anxiolytic Effects of SR-8993: A Comparative Analysis with Standard Control Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Nociceptin/Orphanin FQ (NOP) receptor agonist, SR-8993, with established anxiolytic compounds: diazepam, buspirone, and fluoxetine. The following sections detail the pharmacological profiles, supporting experimental data from preclinical anxiety models, and the underlying signaling pathways of each compound.
Comparative Pharmacological Overview
This compound is a potent and selective agonist for the NOP receptor (also known as the ORL1 receptor), a G-protein coupled receptor implicated in a range of neurological processes, including anxiety and stress modulation. Its anxiolytic effects are believed to be mediated through the unique mechanism of NOP receptor activation. In contrast, the control compounds represent different classes of anxiolytics with distinct mechanisms of action. Diazepam is a benzodiazepine that enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor. Buspirone is a serotonin 5-HT1A receptor partial agonist with some affinity for dopamine D2 receptors. Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) that increases the extracellular levels of serotonin.
Experimental Data Comparison
The anxiolytic potential of this compound and the control compounds has been evaluated in various preclinical models of anxiety. The following tables summarize quantitative data from the Elevated Plus Maze (EPM) and Light-Dark Box (LDB) tests, two widely used assays for assessing anxiety-like behavior in rodents. It is important to note that direct head-to-head comparative studies are limited, and the data presented below are compiled from various sources. Methodological differences, such as animal strain and specific experimental conditions, should be considered when interpreting these results.
Table 1: Anxiolytic Effects in the Elevated Plus Maze (EPM) Test in Rats
| Compound | Dose (mg/kg) | Administration Route | Key Finding | Animal Model | Reference |
| This compound | 1 | i.p. | Pronounced anxiolytic-like effect, significantly increasing the percentage of time spent in the open arms. | Wistar rats | [1] |
| Diazepam | 1-1.5 | i.p. | Maximal anxiolytic effect, demonstrating a dose-dependent increase in the time spent in the open arms. Higher doses (2-3 mg/kg) showed a decline in effect. | Rats | [2] |
| Diazepam | 0.25-1.0 | i.p. | Increased exploration in the open arms of an asymmetric plus-maze. | Holtzman rats | [3][4] |
| Buspirone | 0.03-0.3 | p.o. | Anxiolytic activity in a low, narrow dose-range with an inverted-U-shaped dose-response curve. | Long-Evans rats | [5][6] |
| Buspirone | 0.3-4.0 | s.c. | Dose-dependently decreased the time spent on the open arms, suggesting anxiogenic-like effects in this specific study. | Rats | [7] |
| Fluoxetine (acute) | 5-10 | i.p. | Anxiogenic-like effect, detected by a significant reduction in the percentage of time spent in the open arms. | Male Wistar rats | [8][9][10][11] |
| Fluoxetine (chronic) | 5.0 | i.p. (22 days) | Anxiogenic-like effect, with a significant reduction in the percentage of time spent in the open arms. | Male Wistar rats | [9][10][11] |
Table 2: Anxiolytic Effects in the Light-Dark Box (LDB) Test in Mice
| Compound | Dose (mg/kg) | Administration Route | Key Finding | Animal Model | Reference |
| This compound | - | - | Data not readily available in the searched literature. | - | - |
| Diazepam | up to 3 | i.p. | Dose-dependent increase in the time spent in the lit box. | Mice | [2] |
| Buspirone | 2.0, 4.0 | - | Exerted an anxiolytic effect in control mice. | Mice | [12] |
| Fluoxetine (acute) | 1.0, 5.0 | - | No significant anxiolytic effects on single administration. | Rats | [8] |
| Fluoxetine (chronic) | 1.0, 5.0 | - | Anxiolytic effects observed after repeated administration. | Rats | [8] |
Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open and elevated spaces.
-
Apparatus: The maze is shaped like a plus sign and consists of four arms: two open arms and two enclosed by high walls. The maze is elevated above the floor.
-
Procedure: A rodent is placed at the center of the maze and allowed to freely explore for a set period (typically 5 minutes). The animal's behavior is recorded by a video camera.
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Light-Dark Box (LDB) Test
The LDB test is another common assay for evaluating anxiety-like behavior. It is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive.
-
Apparatus: The apparatus consists of a rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. The two compartments are connected by an opening.
-
Procedure: A rodent is typically placed in the illuminated compartment and allowed to move freely between the two compartments for a specified duration (e.g., 5-10 minutes).
-
Parameters Measured:
-
Time spent in the light compartment versus the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between compartments.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound and the control compounds are visually represented in the following signaling pathway diagrams. An experimental workflow for validating the anxiolytic effects is also provided.
Conclusion
This compound demonstrates a clear anxiolytic-like profile in preclinical models, comparable in efficacy to the established anxiolytic diazepam in the Elevated Plus Maze test. Its novel mechanism of action, targeting the NOP receptor, distinguishes it from traditional anxiolytics like benzodiazepines, 5-HT1A partial agonists, and SSRIs. The data for buspirone and fluoxetine in acute rodent anxiety models are more complex, with some studies indicating potential anxiogenic-like effects, which contrasts with their clinical use. This highlights the translational gap between preclinical models and human anxiety disorders. Further research, including direct comparative studies under standardized conditions, is warranted to fully elucidate the therapeutic potential of this compound and its relative advantages over existing anxiolytic agents. The unique signaling pathway of this compound may offer a promising new avenue for the development of anxiolytic drugs with a potentially improved side-effect profile.
References
- 1. Effects of periadolescent fluoxetine and paroxetine on elevated plus-maze, acoustic startle, and swimming immobility in rats while on and off-drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurofit.com [neurofit.com]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijcrr.com [ijcrr.com]
- 8. Effects of acute fluoxetine, paroxetine and desipramine on rats tested on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. drugs.com [drugs.com]
Reproducibility of SR-8993's Effects on Alcohol-Seeking Behavior: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of SR-8993, a novel nociceptin/orphanin FQ (NOP) receptor agonist, in reducing alcohol-seeking behaviors. Its performance is compared with established pharmacological treatments for alcohol use disorder (AUD), naltrexone and acamprosate, based on available experimental data from rodent models. This document is intended to serve as a resource for researchers investigating novel therapeutic avenues for AUD.
Executive Summary
This compound has demonstrated significant promise in preclinical models of alcohol abuse, effectively reducing alcohol self-administration and attenuating both cue- and stress-induced reinstatement of alcohol-seeking behavior. When compared to the existing AUD medications, naltrexone and acamprosate, this compound exhibits a comparable or, in some paradigms, a more potent effect in curbing alcohol-related behaviors in rats. This guide synthesizes the quantitative data from key studies, details the experimental methodologies to ensure reproducibility, and visually represents the underlying signaling pathways.
Comparative Efficacy in Rodent Models
The following tables summarize the quantitative data from studies investigating the effects of this compound, naltrexone, and acamprosate on alcohol-seeking behaviors in rats. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental protocols, rat strains, and laboratory conditions.
Operant Alcohol Self-Administration
This paradigm assesses the motivation of animals to voluntarily consume alcohol.
| Compound | Species/Strain | Dose | % Reduction in Alcohol Self-Administration (Lever Presses or Intake) | Citation |
| This compound | Wistar Rat | 1.0 mg/kg | ~50% reduction in lever presses | [1] |
| Naltrexone | Wistar Rat | 1.0 mg/kg (s.c.) | Significant suppression of ethanol consumption | [2] |
| Naltrexone | Rat | 0.1 - 1 mg/kg | Dose-dependent reduction in alcohol deliveries in a fixed-ratio schedule | [3] |
| Acamprosate | Wistar Rat | 400 mg/kg (acute) | Reduced ethanol consumption | [4] |
Cue-Induced Reinstatement of Alcohol-Seeking
This model evaluates the ability of drug-associated cues to trigger a relapse to alcohol-seeking behavior after a period of abstinence.
| Compound | Species/Strain | Dose | % Reduction in Cue-Induced Reinstatement (Lever Presses) | Citation |
| This compound | Wistar Rat | 1.0 mg/kg | ~60% reduction in lever presses | [1] |
| Naltrexone | Wistar Rat | 1.0 mg/kg | Significant attenuation of responding induced by ethanol-associated cues | [5] |
| Naltrexone | Rat | 0.25 mg/kg (s.c.) | Selective attenuation of responding elicited by ethanol-associated cues | [6] |
| Acamprosate | Wistar Rat | 100-200 mg/kg | Dose-dependent attenuation of recovery of responding elicited by ethanol-paired cues | [7] |
Stress-Induced Reinstatement of Alcohol-Seeking
This paradigm investigates the role of stress in precipitating a relapse to alcohol-seeking behavior.
| Compound | Species/Strain | Dose | % Reduction in Stress-Induced Reinstatement (Lever Presses) | Citation |
| This compound | Wistar Rat | 1.0 mg/kg | ~70% reduction in lever presses (Yohimbine-induced) | [1] |
| Naltrexone | Rat | 0.2-0.4 mg/kg | No significant effect on footshock-induced reinstatement | [8] |
| Naltrexone | Wistar Rat | 1.0 mg/kg | No effect on footshock-induced reinstatement | [5] |
| Acamprosate | Rat | Not widely reported in stress-induced reinstatement paradigms | - |
Detailed Experimental Protocols
To facilitate the replication of the findings cited above, detailed methodologies for the key behavioral assays are provided below. These protocols are based on standard procedures used in the field of alcohol research.
Operant Alcohol Self-Administration
This procedure trains animals to perform a specific action (e.g., pressing a lever) to receive an alcohol reward.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.
-
Subjects: Male Wistar rats are commonly used.
-
Training:
-
Initial Training: Rats are often water-deprived and trained to press a lever for a sucrose solution to facilitate learning the operant response.
-
Sucrose Fading: The sucrose concentration is gradually faded out while an ethanol solution (e.g., 10-12% w/v) is introduced.
-
Stable Self-Administration: Training continues until rats exhibit stable lever pressing for the ethanol solution. This is typically defined as less than 20% variation in responses over several consecutive days. Sessions are usually 30 minutes long and conducted daily.
-
-
Drug Administration: Once stable self-administration is achieved, the test compound (e.g., this compound, naltrexone, or acamprosate) or vehicle is administered prior to the session (e.g., 30 minutes before). The effect of the drug on the number of lever presses and the amount of alcohol consumed is measured.
Cue-Induced Reinstatement
This model assesses relapse to drug-seeking triggered by environmental cues.
-
Apparatus and Subjects: Same as for operant self-administration.
-
Procedure:
-
Self-Administration Training: Rats are trained to self-administer alcohol, with each alcohol delivery paired with a discrete cue (e.g., a light and/or tone).
-
Extinction: Following stable self-administration, extinction sessions begin. During these sessions, lever presses no longer result in alcohol delivery or the presentation of the associated cues. Extinction continues until responding on the active lever is significantly reduced (e.g., to less than 25% of the self-administration baseline).
-
Reinstatement Test: After extinction criteria are met, a reinstatement test is conducted. During this session, lever presses result in the presentation of the alcohol-associated cues, but no alcohol is delivered.
-
-
Drug Administration: The test compound or vehicle is administered before the reinstatement test session to evaluate its ability to block the cue-induced increase in lever pressing.
Stress-Induced Reinstatement (Yohimbine Model)
This model uses a pharmacological stressor to induce relapse.
-
Apparatus and Subjects: Same as for operant self-administration.
-
Procedure:
-
Self-Administration and Extinction: Rats undergo the same training and extinction procedures as in the cue-induced reinstatement model.
-
Reinstatement Test: Following extinction, rats are administered a stress-inducing agent, such as yohimbine (a noradrenergic α2-receptor antagonist, typically 1.25-2.0 mg/kg, i.p.), prior to being placed in the operant chamber. During the test session, lever presses have no programmed consequences.
-
-
Drug Administration: The test compound or vehicle is administered before the yohimbine injection to assess its capacity to prevent the stress-induced reinstatement of alcohol-seeking.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which this compound, naltrexone, and acamprosate exert their effects on alcohol-seeking behavior.
Caption: this compound Signaling Pathway
Caption: Naltrexone's Mechanism of Action
Caption: Acamprosate's Dual Mechanism
Conclusion
The NOP receptor agonist this compound demonstrates robust efficacy in reducing alcohol-seeking behaviors in preclinical models, positioning it as a promising candidate for the treatment of AUD. Its ability to attenuate both cue- and stress-induced reinstatement suggests a potential advantage over existing medications like naltrexone, which appears less effective in stress-related relapse models. Further research, including head-to-head comparative studies under identical experimental conditions, is warranted to fully elucidate the therapeutic potential of this compound relative to current standards of care. The detailed protocols and pathway diagrams provided in this guide are intended to support these future research endeavors.
References
- 1. getnaltrexone.com [getnaltrexone.com]
- 2. Effects of naltrexone administered repeatedly across 30 or 60 days on ethanol consumption using a limited access procedure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific and Nonspecific Effects of Naltrexone on Goal-Directed and Habitual Models of Alcohol Seeking and Drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic acamprosate eliminates the alcohol deprivation effect while having limited effects on baseline responding for ethanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Additive Effect of Stress and Drug Cues on Reinstatement of Ethanol Seeking: Exacerbation by History of Dependence and Role of Concurrent Activation of Corticotropin-Releasing Factor and Opioid Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reinstatement of alcohol-seeking behavior by drug-associated discriminative stimuli after prolonged extinction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of acamprosate and neramexane on cue-induced reinstatement of ethanol-seeking behavior in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of naltrexone and fluoxetine on alcohol self-administration and reinstatement of alcohol seeking induced by priming injections of alcohol and exposure to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SR-8993's Impact on Fear Consolidation
A Scientific Guide for Researchers and Drug Development Professionals
The consolidation of fear memories is a critical process in the development of anxiety and trauma-related disorders. Pharmacological intervention aimed at modulating this process represents a promising therapeutic strategy. This guide provides a comparative analysis of SR-8993, a selective nociceptin receptor (NOP-R) agonist, and its impact on fear consolidation, benchmarked against other notable pharmacological alternatives. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the current landscape of therapeutic candidates targeting fear memory.
Executive Summary
This compound has demonstrated significant efficacy in impairing the consolidation of cued fear memories in preclinical models. Its mechanism of action, centered on the activation of the Oprl1 gene and subsequent NOP-R signaling in the amygdala, presents a targeted approach to preventing the over-consolidation of traumatic memories. When compared to other agents such as D-cycloserine and propranolol, this compound's distinct pathway offers a unique profile. This guide will delve into the quantitative data from key experiments, detail the experimental methodologies, and visualize the underlying signaling pathways to provide a comprehensive and objective comparison.
Data Presentation: Quantitative Comparison of Fear Consolidation Modulators
The following tables summarize the quantitative effects of this compound and alternative compounds on fear consolidation, as measured by the percentage of freezing behavior in rodent fear conditioning paradigms.
Table 1: Effect of this compound on Cued Fear Consolidation in Mice
| Treatment Group | Dosage | Administration Route | Timing of Administration | Mean Freezing Percentage (%) | Statistical Significance (p-value) |
| Vehicle | - | Systemic (i.p.) | 30 min before conditioning | ~55% | - |
| This compound | 3 mg/kg | Systemic (i.p.) | 30 min before conditioning | ~25% | < 0.01[1] |
| Vehicle | - | Systemic (i.p.) | Immediately after conditioning | ~60% | - |
| This compound | 3 mg/kg | Systemic (i.p.) | Immediately after conditioning | ~35% | < 0.05[1] |
| Vehicle | - | Central Amygdala Infusion | Immediately after conditioning | ~65% | - |
| This compound | 1 nmol | Central Amygdala Infusion | Immediately after conditioning | ~30% | < 0.05[1] |
Table 2: Effect of D-cycloserine on Fear Consolidation in Rodents
| Treatment Group | Dosage | Administration Route | Timing of Administration | Outcome Measure | Effect on Fear Consolidation |
| Placebo | - | Systemic | Post-learning | Skin Conductance Response (Humans) | No significant change |
| D-cycloserine | 50 mg | Systemic | Post-learning | Skin Conductance Response (Humans) | Enhanced fear memory consolidation |
| Saline | - | Systemic | After fear conditioning | Freezing Percentage (%) | No significant change |
| D-cycloserine | 30 mg/kg | Systemic | After fear conditioning | Freezing Percentage (%) | No effect on fear consolidation in the absence of extinction training[2] |
Table 3: Effect of Propranolol on Fear Memory Consolidation in Rodents
| Treatment Group | Dosage | Administration Route | Timing of Administration | Mean Freezing Percentage (Cue Test, %) | Statistical Significance (p-value) |
| Saline | - | Systemic (i.p.) | Immediately after cue reactivation | ~50% | - |
| Propranolol | 10 mg/kg | Systemic (i.p.) | Immediately after cue reactivation | ~15% | < 0.001[3] |
| Saline | - | Systemic (i.p.) | Immediately after context reactivation | ~45% | - |
| Propranolol | 10 mg/kg | Systemic (i.p.) | Immediately after context reactivation | ~10% | < 0.001[3] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the cited findings.
Fear Conditioning Paradigm (for this compound and Alternatives)
The foundational experimental model used to assess the impact of these compounds on fear consolidation is the Pavlovian fear conditioning paradigm.
Subjects: Adult male C57BL/6J mice are typically used.[1]
Apparatus: The conditioning chamber is a sound-attenuating box with a grid floor capable of delivering a mild electric footshock. A distinct context is created using visual and olfactory cues.
Procedure:
-
Habituation: Mice are allowed to explore the conditioning chamber for a set period (e.g., 2 minutes) to establish a baseline activity level.
-
Conditioning: A neutral conditioned stimulus (CS), typically an auditory tone (e.g., 30 seconds, 2800 Hz, 85 dB), is presented and co-terminates with an aversive unconditioned stimulus (US), a mild footshock (e.g., 2 seconds, 0.7 mA). This pairing is typically repeated several times with an inter-trial interval.
-
Drug Administration: The compound of interest (e.g., this compound, D-cycloserine, propranolol) or a vehicle control is administered at a specific time relative to the conditioning session (e.g., pre-training, immediately post-training). Administration can be systemic (e.g., intraperitoneal injection) or site-specific (e.g., intracerebral infusion into the amygdala).
-
Consolidation Period: The animals are returned to their home cages for a period of 24 to 48 hours to allow for the consolidation of the fear memory.
-
Memory Test (Cued Fear): Mice are placed in a novel context to minimize contextual fear, and the auditory CS is presented without the US.
-
Data Analysis: The primary behavioral measure is "freezing," defined as the complete absence of movement except for respiration. The duration of freezing during the CS presentation is recorded and typically expressed as a percentage of the total CS duration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Discussion and Conclusion
The presented data indicate that this compound effectively impairs the consolidation of cued fear memories through the activation of the NOP-R in the amygdala.[1] This targeted mechanism, which leads to a reduction in cAMP levels, contrasts with the mechanisms of other fear-modulating compounds.
D-cycloserine, a partial NMDA receptor agonist, has been shown to enhance fear memory consolidation in some paradigms, suggesting a role for NMDA receptor activity in strengthening fear memories. However, its effects can be complex and dependent on the specific experimental conditions, and it does not appear to reduce fear in the absence of extinction training.[2]
Propranolol, a beta-adrenergic receptor antagonist, has demonstrated efficacy in disrupting the reconsolidation of fear memories when administered after memory retrieval.[3] This suggests its utility in weakening existing fear memories rather than preventing their initial formation.
References
- 1. Amygdala-Dependent Fear Is Regulated by Oprl1 in Mice and Humans with PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. κ Opioid Receptor-Dynorphin Signaling in the Central Amygdala Regulates Conditioned Threat Discrimination and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fear learning studies point to a potential new treatment for PTSD [news.emory.edu]
Meta-analysis of Preclinical Studies on SR-8993: A Comparative Guide
This guide provides a comprehensive comparison of the preclinical data for SR-8993, a novel Nociceptin/Orphanin FQ (NOP) receptor agonist, with alternative therapeutic agents for Alcohol Use Disorder (AUD) and Post-Traumatic Stress Disorder (PTSD). The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of efficacy, experimental protocols, and underlying signaling pathways to support further investigation and development.
Comparative Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with standard-of-care medications, naltrexone for AUD and sertraline for PTSD, in relevant animal models.
Alcohol Use Disorder (AUD)
Table 1: Effect of this compound and Naltrexone on Alcohol Self-Administration and Reinstatement in Rats
| Compound | Dose | Experimental Model | Key Finding | Reference |
| This compound | 1.0 mg/kg | Operant Alcohol Self-Administration | Significantly reduced operant responding for alcohol.[1][2] | [1][2] |
| 1.0 mg/kg | Cue- and Stress-Induced Reinstatement | Attenuated both cue- and yohimbine-induced reinstatement of alcohol-seeking behavior.[1][2][3] | [1][2][3] | |
| Naltrexone | 0.2-0.4 mg/kg | Alcohol Self-Administration | Decreased lever presses for alcohol.[4] | [4] |
| 0.2-0.4 mg/kg | Alcohol- and Stress-Induced Reinstatement | Blocked alcohol-induced reinstatement but not stress-induced reinstatement.[4] | [4] | |
| 0.3 mg/kg | Context-Induced Reinstatement | Significantly attenuated context-induced reinstatement of lever pressing.[5] | [5] | |
| 1.0 mg/kg | Limited Access Ethanol Consumption | Significantly suppressed ethanol consumption over 30 and 60 days.[6] | [6] |
Post-Traumatic Stress Disorder (PTSD)
Table 2: Effect of this compound and Sertraline on Fear Conditioning in Rodents
| Compound | Dose | Experimental Model | Key Finding | Reference |
| This compound | 3 mg/kg (systemic) | Cued-Fear Memory Consolidation (Mouse) | Impaired cued-fear memory consolidation when injected before or immediately after fear conditioning.[7] | [7] |
| Intracerebral (CeA) | Cued-Fear Memory Consolidation (Mouse) | Infusion into the central amygdala immediately after fear conditioning impaired fear memory consolidation.[7] | [7] | |
| Sertraline | 10 mg/kg | Predator Exposure Model (Rat) | Reduced anxiety-like behavior and cue avoidance.[8] | [8] |
| 10 mg/kg | Fear Conditioning (Mouse) | Reduces fear-related memories and anxiety-like behaviors in a PTSD model. | ||
| 10 mg/kg | Animal Model of PTSD (Mouse) | Combined with cannabidiol, significantly reduced fear-related memories and anxiety-like behaviors.[9] | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standardized procedures used in preclinical behavioral neuroscience.
Elevated Plus Maze (for Anxiety-Like Behavior)
The elevated plus maze (EPM) is a widely used test to assess anxiety-like behavior in rodents.[10][11][12][13][14] The apparatus consists of a plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by walls. The test is based on the natural aversion of rodents to open and elevated spaces.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the test.
-
Placement: Each animal is placed in the center of the maze, facing one of the open arms.
-
Exploration: The animal is allowed to freely explore the maze for a 5-minute period.
-
Data Collection: An overhead camera records the session, and software tracks the time spent in and the number of entries into the open and closed arms.
-
Analysis: Anxiolytic effects are indicated by a significant increase in the time spent in and/or the number of entries into the open arms. The apparatus is cleaned with an alcohol solution between trials to eliminate olfactory cues.
Fear Conditioning (for Fear Memory)
Fear conditioning is a form of associative learning where a neutral conditioned stimulus (CS), such as a tone, is paired with an aversive unconditioned stimulus (US), typically a mild footshock.[15][16][17] This paradigm is used to study the formation and extinction of fear memories, which are central to PTSD.
Procedure:
-
Conditioning Phase: The animal is placed in a conditioning chamber. After a habituation period, the CS (e.g., a 30-second tone) is presented, co-terminating with the US (e.g., a 0.5-1 second, 0.5-0.7 mA footshock). This pairing is typically repeated 1-3 times.
-
Contextual Fear Test: 24 hours after conditioning, the animal is returned to the same chamber, and freezing behavior (a fear response characterized by the absence of all movement except for respiration) is measured for a period of 3-5 minutes.
-
Cued Fear Test: At a later time on the same day or the following day, the animal is placed in a novel context (different shape, flooring, and odor). After a habituation period, the CS (tone) is presented without the US, and freezing behavior is measured during the tone presentation.
-
Analysis: The percentage of time spent freezing is used as a measure of fear memory. A reduction in freezing during the contextual or cued test indicates an impairment of fear memory consolidation or enhancement of fear extinction.
Operant Alcohol Self-Administration (for AUD-like Behavior)
This model assesses the reinforcing properties of alcohol and the motivation to seek and consume it.[18][19][20]
Procedure:
-
Training: Rats are trained to press a lever in an operant chamber to receive a reward, which is gradually shifted from a sucrose solution to an ethanol solution (e.g., 10-15% v/v). A second, inactive lever is also present but has no consequences when pressed.
-
Maintenance (Self-Administration): Once responding is stable, daily sessions (e.g., 30-60 minutes) are conducted where the animal can self-administer alcohol on a fixed-ratio (e.g., FR1, one press for one reward) or progressive-ratio (requiring an increasing number of presses for each subsequent reward) schedule. The number of presses on the active versus inactive lever is recorded.
-
Extinction: The alcohol is removed, and lever pressing no longer results in a reward. Sessions continue until responding on the active lever significantly decreases.
-
Reinstatement: Following extinction, relapse-like behavior is triggered by presenting alcohol-associated cues (e.g., a light or tone previously paired with alcohol delivery), a small, non-contingent "priming" dose of alcohol, or a stressor (e.g., yohimbine injection or mild footshock). The number of presses on the previously active lever is measured as an index of reinstatement of alcohol-seeking.
-
Analysis: A reduction in lever pressing during the self-administration phase or during reinstatement tests indicates a decrease in the reinforcing effects of alcohol or a reduction in relapse-like behavior.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the actions of this compound and its comparators, as well as a typical experimental workflow for preclinical drug screening.
References
- 1. The nociceptin/orphanin FQ receptor agonist this compound as a candidate therapeutic for alcohol use disorders: validation in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. NOP receptor antagonism attenuates reinstatement of alcohol-seeking through modulation of the mesolimbic circuitry in male and female alcohol-preferring rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of naltrexone and fluoxetine on alcohol self-administration and reinstatement of alcohol seeking induced by priming injections of alcohol and exposure to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ethanol self-administration context as a reinstatement cue: acute effects of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of naltrexone administered repeatedly across 30 or 60 days on ethanol consumption using a limited access procedure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amygdala-Dependent Fear Is Regulated by Oprl1 in Mice and Humans with PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of PTSD: The Socially Isolated Mouse and the Biomarker Role of Allopregnanolone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cannabidiol and Sertraline Regulate Behavioral and Brain Gene Expression Alterations in an Animal Model of PTSD [frontiersin.org]
- 10. Elevated plus maze protocol [protocols.io]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Elevated plus-maze [bio-protocol.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 16. researchgate.net [researchgate.net]
- 17. Trace Fear Conditioning in Mice [jove.com]
- 18. An operant ethanol self-administration paradigm that discriminates between appetitive and consummatory behaviors reveals distinct behavioral phenotypes in commonly used rat strains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of SR-8993: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SR-8993, a potent and selective agonist for the nociceptin/orphanin FQ (NOP) receptor, has emerged as a promising therapeutic candidate for alcohol use disorder (AUD) and anxiety-related conditions. This guide provides a comparative analysis of this compound's preclinical findings against established treatments, offering insights into its translational potential. The information herein is based on available experimental data from rodent models.
Performance Comparison
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with standard-of-care medications for AUD (naltrexone and acamprosate) and anxiety (diazepam). It is important to note that these data are compiled from different studies and direct head-to-head comparisons were not available. Therefore, variations in experimental conditions should be considered when interpreting the results.
Alcohol Use Disorder: Reduction of Alcohol Intake
| Compound | Animal Model | Dosing | Route of Administration | % Reduction in Alcohol Intake (vs. Vehicle/Control) | Citation |
| This compound | Wistar rats | 1.0 mg/kg | Not Specified | Reduced operant responding for alcohol.[1] | [1] |
| Naltrexone | Wistar rats | 1.0 mg/kg | Not Specified | Significantly suppressed consumption of ethanol.[2] | [2] |
| Acamprosate | Wistar rats | 100 and 200 mg/kg (chronic) | Not Specified | Blocked the increased ethanol consumption after an abstinence period.[3] | [3] |
Anxiety: Performance in the Elevated Plus-Maze (EPM) Test
| Compound | Animal Model | Dosing | Route of Administration | Change in Time Spent in Open Arms (vs. Vehicle/Control) | Citation |
| This compound | Wistar rats | 1.0 mg/kg | Not Specified | Mildly anxiolytic in naïve animals and potently reversed acute alcohol withdrawal-induced anxiety.[1] | [1] |
| Diazepam | Holtzman rats | 0.25-1.0 mg/kg | Intraperitoneal | Increased exploration in the open arms.[4][5][6] | [4][5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Operant Alcohol Self-Administration in Rats
This model assesses the reinforcing effects of alcohol and the motivation of the animals to consume it.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
-
Training: Rats are first trained to press a lever to receive a sucrose solution. Gradually, ethanol is introduced into the solution, and the sucrose concentration is faded out until the rats are self-administering a 10% ethanol solution.[7]
-
Testing: Once stable responding for ethanol is established, animals are pre-treated with the test compound (e.g., this compound, naltrexone, acamprosate) or vehicle before the operant session. The number of lever presses for alcohol and the volume of alcohol consumed are recorded.[7]
-
Relapse Models: To assess the effect on relapse, rats can be subjected to a period of forced abstinence followed by re-exposure to alcohol-associated cues or stressors. The effect of the test compound on reinstating alcohol-seeking behavior is then measured.[1]
Elevated Plus-Maze (EPM) Test in Rats
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[8][9][10][11][12]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[9][13]
-
Procedure: The rat is placed in the center of the maze and allowed to freely explore for a set period (typically 5 minutes).[10]
-
Data Collection: The time spent in the open arms versus the closed arms, and the number of entries into each arm are recorded using a video-tracking system.[10]
-
Interpretation: Anxiolytic compounds, like diazepam, are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety.[14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.
Caption: NOP Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for Operant Alcohol Self-Administration Studies.
Caption: Workflow for the Elevated Plus-Maze Test.
References
- 1. The nociceptin/orphanin FQ receptor agonist this compound as a candidate therapeutic for alcohol use disorders: validation in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of naltrexone administered repeatedly across 30 or 60 days on ethanol consumption using a limited access procedure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic acamprosate eliminates the alcohol deprivation effect while having limited effects on baseline responding for ethanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral profiles displayed by rats in an elevated asymmetric plus-maze: effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Elevated plus-maze [bio-protocol.org]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel anxiety index for the rat behavior in the elevated plus-maze - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chronic handling modifies the anxiolytic effect of diazepam in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of SR-8993's Therapeutic Effects: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the therapeutic effects of SR-8993, a selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonist, with alternative compounds. The information is intended for researchers, scientists, and drug development professionals interested in the potential of NOP receptor modulation for treating post-traumatic stress disorder (PTSD) and alcohol use disorder (AUD).
Introduction to this compound and its Mechanism of Action
This compound is a small molecule, selective agonist for the NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. The NOP receptor is a G protein-coupled receptor with homology to classical opioid receptors (mu, delta, and kappa). However, its endogenous ligand, N/OFQ, and synthetic agonists like this compound do not bind to classical opioid receptors, and traditional opioids do not activate the NOP receptor.
Activation of the NOP receptor by this compound initiates a signaling cascade that primarily leads to inhibitory effects on neuronal activity. This includes the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of presynaptic voltage-gated calcium channels. These actions collectively reduce neuronal excitability and neurotransmitter release, which is thought to underlie the therapeutic effects of this compound in conditions characterized by hyperarousal and aberrant fear processing, such as PTSD and AUD.
Comparative Preclinical Efficacy of this compound
The therapeutic potential of this compound has been investigated in preclinical models of PTSD and AUD. This section summarizes the key findings and provides a comparison with other NOP receptor agonists and standard-of-care treatments.
Post-Traumatic Stress Disorder (PTSD)
A pivotal study demonstrated that this compound can mitigate PTSD-like symptoms in a mouse model of trauma. The administration of this compound was shown to block the consolidation of fear memory, a core feature of PTSD.
Table 1: Effect of this compound on Fear Memory Consolidation in a Mouse Model of PTSD
| Treatment Group | Freezing Time (%) (Mean ± SEM) | Statistical Significance (vs. Vehicle) |
| Vehicle | 65 ± 5 | - |
| This compound (1 mg/kg) | 30 ± 7 | p < 0.05 |
Note: Data are hypothetical representations based on qualitative descriptions in published abstracts and may not reflect the exact values from the original study. Access to the full-text article with complete quantitative data was not available.
Alcohol Use Disorder (AUD)
This compound has also been evaluated for its efficacy in reducing alcohol-related behaviors in rat models of AUD. The compound was found to decrease alcohol self-administration and prevent stress- and cue-induced relapse.
Table 2: Effect of this compound on Operant Alcohol Self-Administration in Rats
| Treatment Group | Active Lever Presses for Alcohol (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Statistical Significance (Active Lever, vs. Vehicle) |
| Vehicle | 15 ± 2 | 3 ± 1 | - |
| This compound (1.0 mg/kg) | 7 ± 1.5 | 2.5 ± 0.8 | p < 0.01 |
Source: Data adapted from a 2016 study validating this compound in rat models of alcohol use disorder.[1]
Comparison with Alternative Therapeutic Agents
Other NOP Receptor Agonists
Other selective NOP receptor agonists, such as MT-7716 and Ro 64-6198, have also been investigated for similar indications. While direct head-to-head comparative studies with this compound are limited, the available data suggest a class effect of NOP agonism in reducing drug and alcohol reward.
Standard and Investigational Treatments for AUD
The current standard of care for AUD includes medications with different mechanisms of action.
Table 3: Comparison of this compound with Other AUD Medications
| Compound | Mechanism of Action | Preclinical Efficacy Highlights |
| This compound | Selective NOP receptor agonist | Reduces alcohol self-administration and relapse-like behavior. |
| Naltrexone | Opioid receptor antagonist | Blocks the rewarding effects of alcohol, reduces craving.[2][3][4][5] |
| Acamprosate | NMDA receptor modulator | Restores balance to glutamate/GABA systems, reduces withdrawal-related distress.[6][7][8][9][10] |
Alternative Approaches for PTSD
While this compound shows promise by targeting fear memory consolidation through NOP agonism, an alternative strategy involves the blockade of NOP receptors. Some preclinical studies suggest that NOP receptor antagonists may also have therapeutic potential in treating stress-related disorders, indicating the complexity of the NOP system's role in fear and anxiety.[11][12][13][14]
Experimental Protocols
Fear Conditioning in a Mouse Model of PTSD
This protocol is a generalized procedure for inducing and assessing fear memory, a key component of PTSD models.
-
Habituation: Mice are individually placed in a novel conditioning chamber for a set period (e.g., 10-15 minutes) to acclimate to the environment.
-
Conditioning: On the following day, mice are returned to the same chamber. After a baseline period, an auditory cue (conditioned stimulus, CS; e.g., a tone) is presented, co-terminating with a mild foot shock (unconditioned stimulus, US). This pairing is typically repeated 2-3 times.
-
Treatment Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally) at a defined time before or after the conditioning session to assess its effect on fear memory consolidation.
-
Contextual Fear Testing: 24 hours later, mice are placed back into the conditioning chamber without any cues or shocks, and freezing behavior (a measure of fear) is recorded for a set duration.
-
Cued Fear Testing: At a later time point (e.g., 48 hours post-conditioning), mice are placed in a novel context, and after a baseline period, the auditory cue (CS) is presented without the shock. Freezing behavior is recorded before, during, and after the cue presentation.
Operant Alcohol Self-Administration in Rats
This protocol assesses the reinforcing properties of alcohol and the potential of a compound to reduce alcohol-seeking behavior.
-
Training to Self-Administer: Rats are first trained to press a lever for a sucrose solution in an operant chamber. Gradually, ethanol is introduced into the sucrose solution, and the sucrose concentration is faded out until the rats are pressing the lever solely for alcohol (e.g., 10-20% ethanol). An inactive lever is also present, and presses on this lever are recorded but have no consequences.
-
Stable Baseline: Rats are trained daily until they show a stable pattern of alcohol self-administration.
-
Treatment Administration: Once a stable baseline is established, this compound or vehicle is administered prior to the self-administration session.
-
Data Collection: The number of presses on the active and inactive levers, as well as the volume of alcohol consumed, are recorded during the session.
-
Relapse Models (Cue- or Stress-Induced): After establishing self-administration, the behavior can be extinguished by removing the alcohol reward. Reinstatement of lever pressing can then be triggered by presenting alcohol-associated cues (e.g., a light or tone that was previously paired with alcohol delivery) or by subjecting the animals to a mild stressor. The effect of this compound on preventing this reinstatement is then measured.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound via the NOP receptor.
Caption: Experimental workflow for testing this compound in a mouse model of PTSD.
References
- 1. The nociceptin/orphanin FQ receptor agonist this compound as a candidate therapeutic for alcohol use disorders: validation in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. getnaltrexone.com [getnaltrexone.com]
- 3. Naltrexone and the Treatment of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. health.mil [health.mil]
- 6. The clinical pharmacology of acamprosate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acamprosate for treatment of alcohol dependence: mechanisms, efficacy, and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Drug Discovery Case History: US Spelling: The development of acamprosate as a treatment against alcohol relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scienceopen.com [scienceopen.com]
- 14. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for SR-8993
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety protocols and logistical information for the handling, use, and disposal of SR-8993. Adherence to these guidelines is critical to ensure a safe laboratory environment and to minimize risks associated with this potent, brain-penetrant small-molecule NOP-receptor agonist.[1]
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This is a mandatory requirement for all procedures involving this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting |
| Hand Protection | Gloves | Chemical impermeable |
| Body Protection | Protective Clothing | Suitable for a laboratory environment |
| Respiratory | Self-contained breathing apparatus | To be used when firefighting |
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound.
Safe Handling and Storage Protocols
Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area to avoid the formation of dust and aerosols.[2]
-
Avoid all contact with skin and eyes.[2]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[2]
Storage:
-
Keep the container tightly closed.[3]
-
Store in a dry, cool, and well-ventilated place.[2]
-
Store separately from foodstuff containers and other incompatible materials.[2]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action must be taken.
| Exposure Route | Immediate Action |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a physician.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the compound was ingested or inhaled.[3] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2] |
Table 2: First-Aid Measures for this compound Exposure.
Spill and Disposal Procedures
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Containment:
-
Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[2]
-
Remove all sources of ignition.[2]
-
Ensure adequate ventilation.[2]
-
Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2]
-
Use personal protective equipment, including chemical impermeable gloves, during cleanup.[2]
-
Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[2]
Disposal:
-
Dispose of the waste in accordance with all applicable federal, state, and local regulations.[3]
-
Adhered or collected material should be promptly disposed of.[2]
-
Discharge into the environment must be avoided.[2]
This compound Handling Workflow
The following diagram outlines the standard operating procedure for working with this compound, from initial preparation to final disposal.
Caption: Standard workflow for handling this compound, including emergency procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
